tert-Butyl (4-chloropyridin-2-yl)carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(4-chloropyridin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-10(2,3)15-9(14)13-8-6-7(11)4-5-12-8/h4-6H,1-3H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOQLEMIFREXLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CC(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363969 | |
| Record name | tert-Butyl (4-chloropyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130721-78-7 | |
| Record name | tert-Butyl (4-chloropyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(4-chloropyridin-2-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: tert-Butyl (4-chloropyridin-2-yl)carbamate (CAS No. 130721-78-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (4-chloropyridin-2-yl)carbamate is a pivotal intermediate in medicinal chemistry and organic synthesis. Its structure, featuring a Boc-protected amine and a reactive chlorine atom on a pyridine ring, makes it a versatile building block for the synthesis of a wide array of complex molecules, particularly in the development of kinase inhibitors for various therapeutic targets. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its application in key synthetic transformations, such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Physicochemical and Spectral Data
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 130721-78-7 | [1] |
| Molecular Formula | C₁₀H₁₃ClN₂O₂ | [1] |
| Molecular Weight | 228.68 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 173-175 °C | [2] |
| Boiling Point | 282.2 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.2 ± 0.1 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in dichloromethane, chloroform, and alcohols. | [3] |
| pKa | 13.59 ± 0.50 (Predicted) | |
| LogP | 2.4 (Predicted) | [2] |
Spectral Data: While specific spectra are proprietary to suppliers, typical analytical data includes ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm structure and purity.
Synthesis of this compound
The most common and efficient synthesis of this compound involves the Boc-protection of 2-amino-4-chloropyridine.
Experimental Protocol
Reaction: 2-amino-4-chloropyridine + Di-tert-butyl dicarbonate (Boc₂O) → this compound
Reagents and Materials:
-
2-amino-4-chloropyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or other suitable base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and purification apparatus (e.g., silica gel for chromatography)
Procedure:
-
Dissolve 2-amino-4-chloropyridine in dichloromethane in a round-bottom flask.
-
Add triethylamine to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield pure this compound as a white to off-white solid.[1]
Synthesis Workflow
Applications in Organic Synthesis
This compound is a valuable precursor for creating carbon-carbon and carbon-nitrogen bonds, primarily through palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the pyridine ring and various aryl or heteroaryl groups.
General Protocol:
-
In an oven-dried Schlenk flask, combine this compound, an arylboronic acid (1.2-1.5 equivalents), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equivalents).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene, DMF).
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Buchwald-Hartwig Amination
This reaction is used to form a C-N bond, coupling the pyridine core with a primary or secondary amine.[4]
General Protocol:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a phosphine ligand (e.g., XPhos, RuPhos, 1.2-4 mol%), and a base (e.g., NaOᵗBu, Cs₂CO₃, 1.4-2.0 equivalents).[5]
-
Add this compound (1.0 equivalent) and the amine (1.2-1.5 equivalents).
-
Add an anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane).
-
Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling, the reaction is worked up by dilution with an organic solvent, washing with water and brine, drying, and concentration.
-
The product is purified by column chromatography.
Application in Drug Discovery: Kinase Inhibitors
This compound is a key starting material for the synthesis of various kinase inhibitors, which are crucial in the treatment of diseases like cancer and inflammatory disorders.
p38 MAP Kinase Inhibitors
The p38 mitogen-activated protein (MAP) kinases are involved in inflammatory responses.[6][7] Inhibitors of p38 MAP kinase are being investigated for the treatment of conditions such as rheumatoid arthritis.[8] The synthesis of these inhibitors often involves the elaboration of the 4-position of the pyridine ring, for which this compound is an ideal precursor.
Glycogen Synthase Kinase 3 (GSK-3) Inhibitors
GSK-3 is implicated in a variety of diseases, including type 2 diabetes, Alzheimer's disease, and bipolar disorder.[9][10] The development of selective GSK-3 inhibitors is an active area of research. Pyridine-based scaffolds, accessible from this compound, are common in the design of GSK-3 inhibitors.[11][12]
Conclusion
This compound is a high-value chemical intermediate with significant applications in the synthesis of pharmaceutically relevant molecules, particularly kinase inhibitors. Its utility in robust and versatile cross-coupling reactions makes it an essential tool for medicinal chemists and drug development professionals. The protocols and data presented in this guide are intended to facilitate its effective use in research and development settings.
References
- 1. tert-butyl(S)-(1-(4-chloropyridin-2-yl)but-3-en-1-yl)carbamate synthesis - chemicalbook [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. Buy Butyl (2-chloropyridin-4-yl)carbamate (EVT-14400030) | 138763-65-2 [evitachem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. Practical synthesis of a p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Practical synthesis of a p38 MAP kinase inhibitor. | Sigma-Aldrich [merckmillipore.com]
- 8. Synthesis of a naphthyridone p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glycogen Synthase Kinase-3 (GSK-3)-Targeted Therapy and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glycogen synthesis and beyond, a comprehensive review of GSK3 as a key regulator of metabolic pathways and a therapeutic target for treating metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of 2-(4-pyridyl)thienopyridinones as GSK-3β inhibitors -ORCA [orca.cardiff.ac.uk]
An In-depth Technical Guide to tert-Butyl (4-chloropyridin-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral data of tert-butyl (4-chloropyridin-2-yl)carbamate. This compound is a valuable building block in medicinal chemistry and organic synthesis, particularly in the development of novel therapeutic agents.
Core Chemical Properties
This compound is a white to off-white solid. Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃ClN₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 228.68 g/mol | --INVALID-LINK-- |
| CAS Number | 130721-78-7 | --INVALID-LINK-- |
| Appearance | White to off-white solid | --INVALID-LINK-- |
| Melting Point | 102-103 °C | --INVALID-LINK-- |
| Boiling Point (Predicted) | 351.9 ± 32.0 °C | --INVALID-LINK-- |
| Density (Predicted) | 1.179 ± 0.06 g/cm³ | --INVALID-LINK-- |
| Solubility | Soluble in organic solvents such as dichloromethane; limited solubility in water (0.113 mg/ml for a similar compound).[1] | EvitaChem |
Synthesis and Reactivity
The synthesis of this compound typically involves the protection of the amino group of 2-amino-4-chloropyridine with a tert-butoxycarbonyl (Boc) group. This is a common strategy in organic synthesis to allow for selective reactions at other positions of the pyridine ring.[2]
General Synthetic Approach
A widely used method for the synthesis of related tert-butyl carbamates involves the reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Reactivity
The presence of the Boc protecting group allows for various chemical transformations on the pyridine ring. The chlorine atom at the 4-position can undergo nucleophilic substitution reactions, making it a versatile intermediate for the synthesis of more complex molecules. The carbamate itself can be deprotected under acidic conditions to reveal the free amine.[1]
Spectral Data
Detailed spectral analysis is crucial for the characterization of this compound. Below are the expected spectral characteristics based on data from similar compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the protons of the tert-butyl group.
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Pyridine CH | 7.0 - 8.5 | d, dd |
| NH | ~6.5 | br s |
| tert-Butyl CH₃ | ~1.5 | s |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and instrument used.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for the carbons of the pyridine ring, the carbonyl group, and the tert-butyl group.
| Carbon | Expected Chemical Shift (ppm) |
| Pyridine C-Cl | 140 - 150 |
| Pyridine C-N | 145 - 155 |
| Pyridine CH | 110 - 140 |
| C=O (Carbonyl) | 150 - 155 |
| C(CH₃)₃ (quaternary) | ~80 |
| C(CH₃)₃ (methyl) | ~28 |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the N-H, C=O, and C-N bonds of the carbamate group, as well as vibrations from the pyridine ring.
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch | 3200 - 3400 |
| C-H Stretch (aromatic) | 3000 - 3100 |
| C-H Stretch (aliphatic) | 2850 - 3000 |
| C=O Stretch (carbamate) | 1700 - 1730 |
| C-N Stretch | 1200 - 1300 |
| C-Cl Stretch | 600 - 800 |
Mass Spectrometry
The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the tert-butyl group or isobutylene.
| Ion | m/z |
| [M]⁺ | 228/230 (due to ³⁵Cl/³⁷Cl isotopes) |
| [M - C₄H₉]⁺ | 171/173 |
| [M - C₄H₈]⁺ | 172/174 |
Experimental Protocols
A general experimental procedure for the synthesis of a similar compound, tert-butyl (S)-(1-(4-chloropyridin-2-yl)but-3-en-1-yl)carbamate, is described as follows: To a solution of (S)-1-(4-chloropyridin-2-yl)but-3-en-1-amine (230 mmol) in dichloromethane (420 mL), triethylamine (230 mmol) is added, followed by the dropwise addition of di-tert-butyl dicarbonate (230 mmol). The reaction mixture is stirred at room temperature for 2-3 hours. The reaction is then diluted with excess dichloromethane, washed with water and brine, dried over sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel chromatography to yield the final product.[2]
Biological Activity and Signaling Pathways
Currently, there is no publicly available information detailing the specific biological activity or involvement of this compound in any signaling pathways. However, the aminopyridine scaffold is a known privileged structure in medicinal chemistry, and many of its derivatives exhibit a wide range of biological activities. Carbamates are also recognized for their role in drug design, often serving as key interacting moieties with biological targets.[3] Therefore, this compound is a promising starting material for the synthesis of novel bioactive molecules for drug discovery programs.
Safety and Handling
This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[4] Avoid breathing dust and prevent contact with skin and eyes. Store the compound in a tightly sealed container in a cool, dry place. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.[3][5][6]
References
- 1. Buy Butyl (2-chloropyridin-4-yl)carbamate (EVT-14400030) | 138763-65-2 [evitachem.com]
- 2. tert-butyl(S)-(1-(4-chloropyridin-2-yl)but-3-en-1-yl)carbamate synthesis - chemicalbook [chemicalbook.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. aksci.com [aksci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Molecular Structure of tert-Butyl (4-chloropyridin-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular structure, properties, and synthesis of tert-Butyl (4-chloropyridin-2-yl)carbamate. This compound is a notable heterocyclic molecule with potential applications in medicinal chemistry and organic synthesis, particularly as a building block for more complex bioactive compounds.
Molecular Structure and Properties
This compound is a carbamate derivative of 4-chloropyridine. The core structure consists of a pyridine ring substituted with a chlorine atom at the 4-position and a tert-butoxycarbonylamino group at the 2-position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃ClN₂O₂ | PubChem[1] |
| Molecular Weight | 228.67 g/mol | EvitaChem[2] |
| CAS Number | 130721-78-7 | |
| Appearance | Typically a solid crystalline form | EvitaChem[2] |
| Solubility | Soluble in organic solvents such as dichloromethane; limited solubility in water (0.113 mg/ml).[2] | EvitaChem[2] |
| SMILES | CC(C)(C)OC(=O)NC1=NC=CC(=C1)Cl | PubChemLite[3] |
| InChI | InChI=1S/C10H13ClN2O2/c1-10(2,3)15-9(14)13-8-6-7(11)4-5-12-8/h4-6H,1-3H3,(H,12,13,14) | PubChemLite[3] |
Spectroscopic Data
Table 2: Predicted Mass Spectrometry Data
| Adduct | m/z |
| [M+H]⁺ | 229.07384 |
| [M+Na]⁺ | 251.05578 |
| [M-H]⁻ | 227.05928 |
| [M]⁺ | 228.06601 |
| Data sourced from PubChemLite[3] |
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a general and common synthetic route for analogous carbamates involves the reaction of a corresponding amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
General Experimental Protocol
A plausible method for the synthesis of this compound would involve the following steps, based on the synthesis of similar compounds[4]:
-
Dissolution: 2-amino-4-chloropyridine is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: A non-nucleophilic base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), is added to the solution to act as a proton scavenger.
-
Boc-Protection: Di-tert-butyl dicarbonate (Boc₂O), dissolved in the same solvent, is added dropwise to the reaction mixture at room temperature.
-
Reaction: The mixture is stirred at room temperature for several hours to allow the reaction to proceed to completion.
-
Work-up: The reaction mixture is typically washed with water and brine to remove the base and other water-soluble impurities. The organic layer is then dried over an anhydrous salt like sodium sulfate.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the pure this compound.
Applications in Drug Discovery and Development
While specific biological activities for this compound are not extensively documented, its structural motifs are of significant interest in medicinal chemistry. Pyridine derivatives are known for their diverse biological activities[2]. The carbamate group serves as a versatile functional group in drug design, often used as a stable and bioisosteric replacement for amide bonds, which can enhance cell permeability and metabolic stability.
This compound can serve as a key intermediate in the synthesis of more complex molecules targeting a range of biological targets. The chloro- and Boc-protected amine functionalities provide orthogonal handles for further chemical modifications, such as cross-coupling reactions and deprotection/acylation sequences.
Safety Information
Conclusion
This compound is a valuable heterocyclic building block for medicinal chemistry and drug discovery. While comprehensive experimental data is limited in the public domain, its structural features and the general reactivity of its functional groups suggest significant potential for the synthesis of novel and complex molecular architectures with diverse biological activities. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its utility in the development of new therapeutic agents.
References
- 1. tert-butyl N-(4-chloropyridin-2-yl)carbamate | C10H13ClN2O2 | CID 1516418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy Butyl (2-chloropyridin-4-yl)carbamate (EVT-14400030) | 138763-65-2 [evitachem.com]
- 3. PubChemLite - Tert-butyl n-(4-chloropyridin-2-yl)carbamate (C10H13ClN2O2) [pubchemlite.lcsb.uni.lu]
- 4. tert-butyl(S)-(1-(4-chloropyridin-2-yl)but-3-en-1-yl)carbamate synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of tert-Butyl (4-chloropyridin-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of tert-butyl (4-chloropyridin-2-yl)carbamate, a key intermediate in the development of various pharmaceutical compounds. The primary and most efficient pathway for this synthesis is the protection of the amino group of 2-amino-4-chloropyridine with a tert-butoxycarbonyl (Boc) group. This process, known as Boc protection, is a fundamental reaction in modern organic synthesis, particularly in the construction of complex molecules for medicinal chemistry.
Core Synthesis Pathway: Boc Protection of 2-amino-4-chloropyridine
The synthesis of this compound is achieved through the reaction of 2-amino-4-chloropyridine with di-tert-butyl dicarbonate ((Boc)₂O). This reaction proceeds via a nucleophilic attack of the amino group on the Boc anhydride, leading to the formation of a stable carbamate. The presence of a base is often employed to facilitate the reaction.
The overall reaction is as follows:
Experimental Protocol
The following protocol is a detailed methodology for the synthesis of this compound, based on established procedures for the Boc protection of aminopyridines.
Materials and Reagents:
-
2-amino-4-chloropyridine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-4-chloropyridine (1.0 eq) in dichloromethane (10 mL per 1 g of the amine).
-
Addition of Reagents: To the stirred solution at room temperature, add EDCI (1.5 eq), HOBt (0.05 eq), triethylamine (1.5 eq), and di-tert-butyl dicarbonate (1.5 eq).
-
Reaction: Stir the mixture at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, wash the reaction mixture with water (2 x 20 mL). Separate the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the pure this compound.
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 2-amino-4-chloropyridine | General Knowledge |
| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | General Knowledge |
| Solvent | Dichloromethane | [1] |
| Base | Triethylamine (TEA) | [1] |
| Catalysts | EDCI, HOBt | [1] |
| Reaction Time | 2 hours | [1] |
| Reaction Temperature | Room Temperature | [1] |
| Yield | 90% | [1] |
| ¹H NMR Data (DMSO) | δ: 1.52 (s, 9H), 7.18-7.19 (m, 1H), 7.24 (m, 1H), 7.52 (m, 1H), 8.18-8.19 (m, 1H) | [1] |
Mandatory Visualizations
Synthesis Pathway Diagram
The following diagram illustrates the logical flow of the synthesis process.
Caption: Synthesis workflow for this compound.
Experimental Workflow Diagram
This diagram details the step-by-step experimental procedure.
Caption: Detailed experimental workflow for the synthesis.
References
An In-depth Technical Guide to tert-Butyl N-(4-chloropyridin-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl N-(4-chloropyridin-2-yl)carbamate, a key intermediate in pharmaceutical synthesis. The document details its chemical identity, properties, synthesis, and purification protocols. Furthermore, it elucidates the compound's critical role as a building block in the development of bioactive molecules, supported by quantitative data and schematic diagrams to facilitate understanding and application in research and drug development.
Chemical Identity and Properties
The compound with the common name tert-butyl (4-chloropyridin-2-yl)carbamate is formally recognized by the International Union of Pure and Applied Chemistry (IUPAC) as tert-butyl N-(4-chloropyridin-2-yl)carbamate .[1] This nomenclature clarifies the substitution pattern on the pyridine ring and the nature of the carbamate linkage.
Physicochemical Properties
A summary of the key physical and chemical properties of tert-butyl N-(4-chloropyridin-2-yl)carbamate is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| IUPAC Name | tert-butyl N-(4-chloropyridin-2-yl)carbamate | [1] |
| Molecular Formula | C₁₀H₁₃ClN₂O₂ | [1] |
| Molecular Weight | 228.68 g/mol | [2] |
| CAS Number | 130721-78-7 | |
| Appearance | White to off-white solid | |
| Melting Point | 102-104 °C | |
| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. | [3] |
| Storage | Store in a cool, dry place under an inert atmosphere (e.g., Argon). | [2] |
Spectroscopic Data
The structural confirmation of tert-butyl N-(4-chloropyridin-2-yl)carbamate is achieved through various spectroscopic techniques. The characteristic spectral data are summarized below.
¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.15 | d, J=5.5 Hz | 1H | Pyridine-H6 |
| 7.95 | s | 1H | Pyridine-H3 |
| 7.55 | br s | 1H | NH |
| 6.90 | d, J=5.5 Hz | 1H | Pyridine-H5 |
| 1.50 | s | 9H | -C(CH₃)₃ |
¹³C NMR (Nuclear Magnetic Resonance): The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.
| Chemical Shift (ppm) | Assignment |
| 152.5 | C=O (carbamate) |
| 151.8 | Pyridine-C2 |
| 149.5 | Pyridine-C6 |
| 144.4 | Pyridine-C4 |
| 117.4 | Pyridine-C5 |
| 113.0 | Pyridine-C3 |
| 81.9 | -C(CH₃)₃ |
| 28.1 | -C(CH₃)₃ |
Mass Spectrometry (MS): Mass spectral analysis confirms the molecular weight of the compound.
| Ion | m/z |
| [M+H]⁺ | 229.07 |
Synthesis and Purification
tert-Butyl N-(4-chloropyridin-2-yl)carbamate is synthesized via the protection of the amino group of 2-amino-4-chloropyridine with a tert-butoxycarbonyl (Boc) group.
Experimental Protocol: Synthesis
Materials:
-
2-Amino-4-chloropyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or another suitable base
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-4-chloropyridine (1.0 equivalent) in anhydrous THF or DCM.
-
To this solution, add triethylamine (1.1 equivalents).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same anhydrous solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Experimental Protocol: Purification
The crude tert-butyl N-(4-chloropyridin-2-yl)carbamate can be purified by either recrystallization or column chromatography.
Recrystallization:
-
Dissolve the crude product in a minimal amount of a hot solvent system, such as ethyl acetate/hexane or isopropanol/water.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Column Chromatography:
-
Prepare a silica gel column using a suitable eluent system, typically a mixture of ethyl acetate and hexane (e.g., a gradient of 10% to 30% ethyl acetate in hexane). The optimal eluent can be determined by preliminary TLC analysis.[4]
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Load the sample onto the prepared column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified tert-butyl N-(4-chloropyridin-2-yl)carbamate.
Applications in Drug Development
tert-Butyl N-(4-chloropyridin-2-yl)carbamate is a valuable building block in medicinal chemistry, primarily utilized for the synthesis of more complex bioactive molecules.[3] The Boc-protected amine and the reactive chloro-substituted pyridine ring offer versatile handles for further chemical modifications.
Intermediate in the Synthesis of Edoxaban
A significant application of tert-butyl N-(4-chloropyridin-2-yl)carbamate is its role as a key intermediate in the synthesis of Edoxaban, a direct factor Xa inhibitor used as an anticoagulant. The synthesis involves the coupling of this intermediate with other fragments to construct the final complex drug molecule.
The general synthetic workflow for the utilization of tert-butyl N-(4-chloropyridin-2-yl)carbamate in the synthesis of a precursor to Edoxaban is depicted below.
Caption: Synthetic workflow for an Edoxaban precursor.
Conclusion
tert-Butyl N-(4-chloropyridin-2-yl)carbamate is a fundamentally important intermediate in synthetic organic and medicinal chemistry. Its well-defined chemical properties, established synthesis and purification protocols, and its crucial role as a building block for complex pharmaceuticals like Edoxaban, underscore its significance for professionals in drug development. This guide provides the essential technical information required for the effective utilization of this compound in a research and development setting.
References
Technical Guide: Physical Properties of tert-Butyl (4-chloropyridin-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (4-chloropyridin-2-yl)carbamate is a chemical compound of significant interest in medicinal chemistry and drug development. It serves as a crucial building block in the synthesis of various pharmaceutical agents. This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its application in a key synthetic pathway.
Core Physical Properties
The physical characteristics of this compound are essential for its handling, application in synthesis, and for regulatory purposes. Below is a summary of its key physical properties.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃ClN₂O₂ | [1][2] |
| Molecular Weight | 228.68 g/mol | [1][2] |
| Appearance | Solid (predicted) | |
| Melting Point | Data not available for the 4-chloro isomer. The related tert-butyl (6-chloropyridin-2-yl)carbamate has a melting point of 87.5-89 °C. | [3] |
| Boiling Point | 274.3 °C at 760 mmHg (Predicted) | [2] |
| Solubility | Soluble in organic solvents such as dichloromethane; limited solubility in water is expected based on structurally similar compounds. | [4] |
| CAS Number | 130721-78-7 | [1][2][5][6][7] |
Experimental Protocols
Accurate determination of physical properties is fundamental in chemical research. The following sections detail standardized experimental protocols for measuring the key physical properties of this compound.
Determination of Melting Point
Objective: To determine the temperature range over which the solid compound transitions to a liquid state.
Methodology:
-
Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a steady rate of 1-2 °C per minute.
-
The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded.
-
The experiment is repeated two more times, and the average of the three ranges is reported as the melting point range.
-
Determination of Solubility
Objective: To qualitatively and quantitatively determine the solubility of the compound in various solvents.
Methodology (Qualitative):
-
Solvent Selection: A range of solvents with varying polarities should be used, including water, ethanol, methanol, acetone, dichloromethane, and hexane.
-
Procedure:
-
Approximately 10 mg of this compound is placed in a small test tube.
-
0.5 mL of the selected solvent is added.
-
The mixture is vortexed or shaken vigorously for 1-2 minutes.
-
Visual observation is used to determine if the solid has dissolved completely.
-
If the solid dissolves, the compound is classified as "soluble." If it does not dissolve, it is "insoluble." If some but not all of the solid dissolves, it is "partially soluble."
-
Methodology (Quantitative - Shake-Flask Method):
-
Saturated Solution Preparation: An excess amount of the compound is added to a known volume of the solvent in a sealed flask.
-
Equilibration: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis:
-
The solution is allowed to stand, and a clear aliquot of the supernatant is carefully removed.
-
The concentration of the dissolved compound in the aliquot is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, against a calibrated standard curve.
-
The solubility is expressed in units of mg/mL or mol/L.
-
Application in Synthesis: The Edoxaban Pathway
This compound is a key intermediate in the synthesis of Edoxaban, a direct factor Xa inhibitor used as an anticoagulant. The following diagram illustrates the workflow of a crucial step in the Edoxaban synthesis where this compound is utilized.
Caption: Synthetic workflow for Edoxaban highlighting the role of the carbamate intermediate.
This workflow demonstrates the condensation reaction between tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate and ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate to form a key amide intermediate. Subsequent deprotection of the Boc group and coupling with the thiazolopyridine moiety leads to the final active pharmaceutical ingredient, Edoxaban.[8]
References
- 1. BLDpharm - Bulk Product Details [bldpharm.com]
- 2. 130721-78-7 | this compound - Moldb [moldb.com]
- 3. echemi.com [echemi.com]
- 4. Buy Butyl (2-chloropyridin-4-yl)carbamate (EVT-14400030) | 138763-65-2 [evitachem.com]
- 5. tert-butyl 4-chloropyridin-2-ylcarbaMate, CasNo.130721-78-7 Shanghai Yuanding Chem. Sci. & Tech. Co., Ltd. China (Mainland) [shydchem.lookchem.com]
- 6. arctomsci.com [arctomsci.com]
- 7. 130721-78-7 | this compound | Chlorides | Ambeed.com [ambeed.com]
- 8. WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
Spectral Data Analysis of tert-Butyl (4-chloropyridin-2-yl)carbamate: A Technical Guide
Disclaimer: Publicly available, experimentally verified spectral data (NMR, IR, MS) for tert-Butyl (4-chloropyridin-2-yl)carbamate is limited. The data presented in this guide is representative and compiled based on the analysis of structurally similar compounds and predicted spectral properties. This document is intended for research and drug development professionals to illustrate the expected spectral characteristics and analytical workflow for this compound.
Introduction
This compound is a chemical intermediate of significant interest in medicinal chemistry and drug development. Its structural features, including the pyridine ring, a chloro substituent, and a tert-butoxycarbonyl (Boc) protecting group, make it a versatile building block in the synthesis of more complex molecules. Accurate characterization of this compound is crucial for quality control and to ensure the integrity of subsequent synthetic steps. This technical guide provides a summary of the expected spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound, along with detailed experimental protocols for acquiring such data.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound.
¹H NMR (Nuclear Magnetic Resonance) Data
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.15 | d | 1H | H-6 |
| 7.95 | s | 1H | NH |
| 7.60 | d | 1H | H-3 |
| 7.05 | dd | 1H | H-5 |
| 1.55 | s | 9H | C(CH₃)₃ |
¹³C NMR (Nuclear Magnetic Resonance) Data
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| 152.5 | C=O (carbamate) |
| 151.0 | C-2 |
| 149.0 | C-6 |
| 145.0 | C-4 |
| 118.5 | C-5 |
| 112.0 | C-3 |
| 81.0 | C(CH₃)₃ |
| 28.3 | C(CH₃)₃ |
IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 | Strong, broad | N-H stretch |
| 2980 | Medium | C-H stretch (aliphatic) |
| 1725 | Strong | C=O stretch (carbamate) |
| 1600, 1560 | Medium | C=C and C=N stretch (pyridine ring) |
| 1250 | Strong | C-O stretch |
| 1160 | Strong | C-N stretch |
| 830 | Strong | C-Cl stretch |
MS (Mass Spectrometry) Data
Ionization Mode: Electrospray Ionization (ESI)
| m/z | Ion |
| 229.07 | [M+H]⁺ |
| 251.05 | [M+Na]⁺ |
| 173.03 | [M-C₄H₈+H]⁺ |
| 129.00 | [M-Boc+H]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the ¹H and ¹³C NMR spectra of the compound.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Set the spectral width to cover the range of 0-10 ppm.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak (CHCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0-160 ppm.
-
A larger number of scans will be necessary compared to ¹H NMR due to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
Calibrate the chemical shifts using the solvent peak (CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Procedure:
-
Sample Preparation:
-
Thin Film Method: Dissolve a small amount of the solid sample in a volatile solvent like dichloromethane. Apply a drop of the solution onto a KBr or NaCl plate and allow the solvent to evaporate, leaving a thin film of the compound.
-
KBr Pellet Method: Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder using a mortar and pestle. Press the mixture into a translucent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or a blank KBr pellet).
-
Place the sample in the spectrometer's sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The instrument's software will automatically subtract the background spectrum from the sample spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode over a mass-to-charge (m/z) range of 50-500.
-
The instrument will detect the protonated molecule [M+H]⁺ and other adducts or fragments.
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectral characterization of this compound.
Caption: Workflow for the spectral characterization of a chemical compound.
An In-depth Technical Guide on the Safety and Handling of tert-Butyl (4-chloropyridin-2-yl)carbamate
Introduction
tert-Butyl (4-chloropyridin-2-yl)carbamate is a chemical compound with potential applications in medicinal chemistry and organic synthesis.[1] As with any novel or specialized chemical, a comprehensive understanding of its safety and handling protocols is paramount for the protection of laboratory personnel and the environment. This guide provides a detailed overview of the known hazards, safe handling procedures, and emergency responses associated with this class of compounds.
Hazard Identification and Classification
Based on data for similar compounds, this compound is anticipated to be classified as hazardous. The primary hazards are expected to be skin irritation, serious eye irritation, and potential respiratory irritation.[2]
GHS Hazard Statements (Anticipated):
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
-
H302: Harmful if swallowed.[3]
Signal Word: Warning[2]
Physical and Chemical Properties
The following table summarizes the known physical and chemical properties of structurally related compounds. These values should be considered as estimates for this compound.
| Property | Value | Source Compound |
| Molecular Formula | C10H13ClN2O2 | tert-butyl N-(4-chloropyridin-2-yl)carbamate[4] |
| Molecular Weight | 228.67 g/mol | tert-butyl N-(6-chloropyridin-2-yl)carbamate[5] |
| Appearance | Typically a solid crystalline form | butyl (2-chloropyridin-4-yl)carbamate[1] |
| Solubility | Soluble in organic solvents such as dichloromethane; limited solubility in water (e.g., 0.113 mg/ml for a related compound).[1] | butyl (2-chloropyridin-4-yl)carbamate[1] |
| Flash Point | Approximately 124.5 °C | butyl (2-chloropyridin-4-yl)carbamate[1] |
| Melting Point | 105-108 °C | tert-Butyl carbamate[6] |
Safe Handling and Storage
Proper handling and storage are crucial to minimize exposure and ensure laboratory safety.
4.1. Engineering Controls:
-
Work in a well-ventilated area, preferably a chemical fume hood, especially when handling the solid form to minimize dust generation.[7]
-
Ensure an eyewash station and safety shower are readily accessible.[7]
4.2. Personal Protective Equipment (PPE):
| Protection Type | Specification |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles.[2] |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat.[2] |
| Respiratory Protection | If dusts are generated, use a NIOSH-approved respirator with a particulate filter.[2] |
4.3. Handling Procedures:
A systematic approach to handling is essential. The following workflow outlines the key steps.
References
- 1. Buy Butyl (2-chloropyridin-4-yl)carbamate (EVT-14400030) | 138763-65-2 [evitachem.com]
- 2. aksci.com [aksci.com]
- 3. tert-Butyl ((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylaminocarbonyl)cyclohexyl)carbamate | C21H30ClN5O5 | CID 46911214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tert-butyl N-(4-chloropyridin-2-yl)carbamate | C10H13ClN2O2 | CID 1516418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tert-butyl N-(6-chloropyridin-2-yl)carbamate | C10H13ClN2O2 | CID 11253185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to tert-Butyl (4-chloropyridin-2-yl)carbamate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of tert-butyl (4-chloropyridin-2-yl)carbamate, a key building block in modern medicinal chemistry. This document details its synthesis, chemical properties, and significant applications, with a particular focus on its role in the development of targeted therapeutics. All quantitative data is presented in structured tables for clarity, and detailed experimental protocols for key reactions are provided. Visual diagrams generated using Graphviz are included to illustrate reaction workflows and biological signaling pathways.
Chemical Properties and Synthesis
This compound, with the molecular formula C₁₀H₁₃ClN₂O₂, is a white to off-white solid. Its structure features a pyridine ring substituted with a chlorine atom and a tert-butoxycarbonyl (Boc) protected amine group. This Boc protecting group is crucial for synthetic strategies, as it allows for the selective reaction at other positions of the pyridine ring before its removal under acidic conditions.
The primary synthetic route to this compound involves the protection of the amino group of 2-amino-4-chloropyridine using di-tert-butyl dicarbonate (Boc₂O).
Synthesis Data
| Starting Material | Reagents | Solvent | Base | Reaction Time | Temperature | Yield | Purity | Reference |
| 2-Amino-4-chloropyridine | Di-tert-butyl dicarbonate (Boc₂O) | Dichloromethane (DCM) | Triethylamine (Et₃N) | 2-3 hours | Room Temperature | 86% | Not Specified | [1] |
| 2-Amino-4-bromopyridine | Di-tert-butyl dicarbonate (Boc₂O) | Tetrahydrofuran (THF) | Lithium bis(trimethylsilyl)amide (LiHMDS) | 1 hour | Room Temperature | 96% | Not Specified | [2] |
| (1S)-i -(4-Chloropyridin-2-yl)but-3 -en-i-amine | Di-tert-butyl dicarbonate (Boc₂O) | Dichloromethane (DCM) | Triethylamine (Et₃N) | 2-3 hours | Room Temperature | 86% | Not Specified | [1] |
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on the Boc protection of an aminopyridine derivative.[1]
Materials:
-
(S)-1-(4-chloropyridin-2-yl)but-3-en-1-amine (1 equivalent)
-
Di-tert-butyl dicarbonate (Boc₂O) (1 equivalent)
-
Triethylamine (Et₃N) (1 equivalent)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve (S)-1-(4-chloropyridin-2-yl)but-3-en-1-amine in dichloromethane (DCM).
-
Add triethylamine (Et₃N) to the solution.
-
Add di-tert-butyl dicarbonate (Boc₂O) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with excess DCM.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain tert-butyl (S)-(1-(4-chloropyridin-2-yl)but-3-en-1-yl)carbamate as a pale yellow solid.
Applications in Drug Discovery
This compound serves as a versatile intermediate in the synthesis of a variety of biologically active molecules. The presence of the chloro-substituent allows for further functionalization through cross-coupling reactions, while the Boc-protected amine can be deprotected to introduce other moieties.
Intermediate in the Synthesis of Edoxaban
A prominent application of this compound is in the synthesis of Edoxaban, a direct oral anticoagulant that acts as a factor Xa inhibitor.[3] The synthesis involves the coupling of the deprotected 2-amino-4-chloropyridine moiety with a complex carboxylic acid derivative.
Edoxaban Synthesis Workflow
Caption: Workflow for the synthesis of Edoxaban.
Coagulation Cascade and Factor Xa Inhibition
Edoxaban functions by directly inhibiting Factor Xa, a critical enzyme in the coagulation cascade. This prevents the conversion of prothrombin to thrombin, thereby reducing fibrin formation and thrombus development.
Caption: The coagulation cascade and the inhibitory action of Edoxaban on Factor Xa.
Precursor for Kinase Inhibitors
The chloropyridine scaffold is a common feature in many kinase inhibitors. This compound serves as a valuable starting material for the synthesis of these targeted therapies. The chlorine atom can be displaced or used in cross-coupling reactions to introduce various functionalities that interact with the kinase active site.
TYK2 is a member of the Janus kinase (JAK) family and plays a crucial role in cytokine signaling pathways involved in inflammation and autoimmune diseases.[4][5][6] Inhibitors of TYK2 are being developed for the treatment of conditions like psoriasis and inflammatory bowel disease. The synthesis of certain TYK2 inhibitors utilizes chloropyridine intermediates.[7]
JAK-STAT Signaling Pathway
Cytokines bind to their receptors, leading to the activation of associated JAKs, including TYK2. Activated JAKs then phosphorylate STAT proteins, which dimerize, translocate to the nucleus, and regulate gene transcription. TYK2 inhibitors block this signaling cascade.
Caption: The JAK-STAT signaling pathway and the action of a TYK2 inhibitor.
The p38 MAPK signaling pathway is involved in cellular responses to stress and inflammation.[8][9][10][11][12] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. Pyridinyl-based compounds have been developed as potent p38 MAPK inhibitors.[13][14][15] this compound can be a precursor for such inhibitors.
p38 MAPK Signaling Pathway
External stimuli activate a cascade of kinases (MAPKKK, MAPKK) that ultimately leads to the phosphorylation and activation of p38 MAPK. Activated p38 then phosphorylates downstream targets, including transcription factors and other kinases, leading to a cellular response.
Caption: The p38 MAPK signaling pathway and the action of a p38 inhibitor.
Key Reactions and Experimental Protocols
The chloro-substituent on the pyridine ring of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions. These reactions are fundamental in creating carbon-carbon and carbon-nitrogen bonds, respectively, and are widely used in the synthesis of complex pharmaceutical compounds.
Suzuki Coupling
The Suzuki coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base.
General Suzuki Coupling Workflow
Caption: General workflow for a Suzuki coupling reaction.
Experimental Protocol: Representative Suzuki Coupling
Materials:
-
This compound (1 equivalent)
-
Arylboronic acid (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., Toluene, Dioxane, DMF, often with water)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and the base.
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent and the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling an amine with an aryl halide or triflate, catalyzed by a palladium complex with a phosphine ligand.
General Buchwald-Hartwig Amination Workflow
Caption: General workflow for a Buchwald-Hartwig amination.
Experimental Protocol: Representative Buchwald-Hartwig Amination
Materials:
-
This compound (1 equivalent)
-
Amine (1.1-1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5-2.5 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base to a reaction vessel.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to the required temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully (e.g., with saturated aqueous NH₄Cl if a strong base is used).
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.
Conclusion
This compound is a valuable and versatile building block in the field of drug discovery and development. Its straightforward synthesis and the reactivity of the chloropyridine moiety allow for the construction of a wide range of complex molecules with significant biological activity. Its role as a key intermediate in the synthesis of the blockbuster anticoagulant Edoxaban, as well as its potential as a precursor for various kinase inhibitors, highlights its importance in medicinal chemistry. The synthetic methodologies outlined in this guide, particularly the robust palladium-catalyzed cross-coupling reactions, provide researchers with powerful tools to explore novel chemical space and develop the next generation of targeted therapeutics.
References
- 1. tert-butyl(S)-(1-(4-chloropyridin-2-yl)but-3-en-1-yl)carbamate synthesis - chemicalbook [chemicalbook.com]
- 2. TERT-BUTYL 4-BROMOPYRIDIN-2-YLCARBAMATE synthesis - chemicalbook [chemicalbook.com]
- 3. WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 4. CN118922420A - TYK2 inhibitor synthesis and intermediate thereof - Google Patents [patents.google.com]
- 5. US11040967B2 - TYK2 inhibitors, uses, and methods for production thereof - Google Patents [patents.google.com]
- 6. Tyrosine kinase 2 inhibitors: Synthesis and applications in the treatment of autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates: Highly functionalized 2-pyrrolidinone enabling access to novel macrocyclic Tyk2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of Arylpyridazines as Inhibitors of p38αMAPK [otavachemicals.com]
The Emergence of tert-Butyl (4-chloropyridin-2-yl)carbamate: A Keystone Intermediate in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-Butyl (4-chloropyridin-2-yl)carbamate has emerged as a critical building block in the synthesis of complex pharmaceutical agents. Its strategic functionalization, combining a reactive chloropyridine core with a protected amine, makes it an invaluable intermediate in the construction of diverse molecular architectures. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on detailed experimental protocols and its role in drug discovery.
Introduction
The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals due to its ability to engage in hydrogen bonding and other key interactions with biological targets. The introduction of a chlorine atom and a protected amine group, as seen in this compound, offers medicinal chemists a versatile platform for further molecular elaboration. The tert-butyloxycarbonyl (Boc) protecting group provides stability under a range of reaction conditions while allowing for facile deprotection when required. This guide will delve into the fundamental aspects of this important chemical entity.
Physicochemical Properties
This compound is typically a solid at room temperature with good solubility in common organic solvents.[1][2] A summary of its key properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃ClN₂O₂ | [3] |
| Molecular Weight | 228.68 g/mol | [1][2] |
| CAS Number | 130721-78-7 | [3][4] |
| Appearance | Solid | [2] |
| Purity | ≥97% (typical) | [1] |
| Storage | Room temperature, under inert gas | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound is most commonly achieved through the Boc protection of 2-amino-4-chloropyridine. The latter can be synthesized from 2-chloropyridine via a multi-step process.
Synthesis of 2-amino-4-chloropyridine (Precursor)
Several methods exist for the synthesis of 2-amino-4-chloropyridine. One common route involves the nitration of 2-chloropyridine N-oxide followed by reduction.[5][6]
Experimental Protocol: Synthesis of 2-amino-4-chloropyridine
-
Step 1: Oxidation of 2-chloropyridine. 2-chloropyridine is oxidized to 2-chloropyridine N-oxide using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent like chloroform.[5]
-
Step 2: Nitration of 2-chloropyridine N-oxide. The N-oxide is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 2-chloro-4-nitropyridine N-oxide.[5]
-
Step 3: Reduction of the Nitro Group. The nitro group of 2-chloro-4-nitropyridine N-oxide is subsequently reduced to an amino group. A common method for this reduction is the use of iron powder in acetic acid.[6] The reaction mixture is heated to reflux, and upon completion, the product is isolated by adjusting the pH and extracting with an organic solvent.[6]
Synthesis of this compound
The protection of the amino group of 2-amino-4-chloropyridine with a Boc group is a standard procedure in organic synthesis. This reaction typically involves the use of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. A general protocol, adapted from the synthesis of a similar bromo-substituted analogue, is provided below.[7]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 2-amino-4-chloropyridine (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), a suitable base is added. Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) can be utilized.[8]
-
Addition of Boc Anhydride: Di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 eq) is added to the reaction mixture, which is then stirred at room temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.
Table 2: Representative Reaction Parameters for Boc Protection of Aminopyridines
| Starting Material | Reagents | Solvent | Yield | Reference |
| 4-aminopyridine | (BOC)₂O, EDCI, HOBT, TEA | Dichloromethane | 85% | [8] |
| 4-bromopyridin-2-amine | (BOC)₂O, LiHMDS | Tetrahydrofuran | 96% | [7] |
Role in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of more complex molecules with therapeutic potential. The chloropyridine moiety serves as a handle for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse substituents. The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine, which can then be further functionalized.
A notable application of a related compound, tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate, is as a key intermediate in the synthesis of Edoxaban, a direct factor Xa inhibitor used as an anticoagulant.[9][10]
Visualizing Synthetic Pathways and Logical Workflows
The following diagrams, generated using the DOT language, illustrate the synthetic workflow for this compound and its subsequent utility in the synthesis of more complex drug-like molecules.
Caption: Synthesis of the precursor, 2-amino-4-chloropyridine.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Buy Butyl (2-chloropyridin-4-yl)carbamate (EVT-14400030) | 138763-65-2 [evitachem.com]
- 3. scbt.com [scbt.com]
- 4. BLDpharm - Bulk Product Details [bldpharm.com]
- 5. CN104974085A - Preparation method of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
- 6. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
- 7. TERT-BUTYL 4-BROMOPYRIDIN-2-YLCARBAMATE synthesis - chemicalbook [chemicalbook.com]
- 8. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 9. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 10. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
An In-depth Technical Guide to tert-Butyl (4-chloropyridin-2-yl)carbamate Analogues and Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl (4-chloropyridin-2-yl)carbamate, a versatile scaffold in medicinal chemistry. We will delve into its synthesis, explore the biological activities of its analogues and derivatives, present key quantitative data, and provide detailed experimental protocols. This document aims to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics.
Core Compound Synthesis
The parent compound, this compound, is a key intermediate for the synthesis of a wide range of biologically active molecules. Its synthesis is typically achieved through the Boc protection of 2-amino-4-chloropyridine.
General Synthesis Protocol: Boc Protection of 2-amino-4-chloropyridine
A common method for the synthesis of this compound involves the reaction of 2-amino-4-chloropyridine with di-tert-butyl dicarbonate (Boc)₂O.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-4-chloropyridine (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Base Addition: Add a non-nucleophilic base, for example triethylamine (Et₃N) (1.1 equivalents), to the solution.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) in the same solvent to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with the addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.
A similar protocol can be used for the synthesis of related analogues by starting with the appropriately substituted 2-aminopyridine. For instance, the synthesis of tert-butyl (4-bromopyridin-2-yl)carbamate from 2-amino-4-bromopyridine has been reported with a yield of 96%.[1]
Biological Activity and Structure-Activity Relationships (SAR)
Analogues and derivatives of this compound have shown inhibitory activity against several important biological targets, including protein kinases and ion channels. The 2-aminopyridine scaffold is a well-established pharmacophore in kinase inhibitor design.
Kinase Inhibition
Derivatives of the 2-aminopyridine core have been investigated as inhibitors of various kinases, playing roles in cell cycle regulation and signal transduction.
Table 1: Inhibitory Activity of 2-Aminopyridine and 2-Aminopyrimidine Derivatives against Various Kinases
| Compound/Derivative Class | Target Kinase | IC₅₀ (nM) | Reference |
| 2-aminopyridine derivative (Compound 30 ) | ROCK | 170 | [2] |
| 2-amino-5-chloropyridine-4-carboxamides | IKK-2 | Potent Inhibition | [3] |
| 2-aminopyrimidine derivative (Compound 9m ) | CDK9 | 312.6 | [1] |
| 2-aminopyrimidine derivative (Compound 9m ) | HDAC6 | 315.5 | [1] |
| Pyridine-based derivative (Compound 12 ) | PIM-1 | 14.3 | [4] |
| 2-aminopyrimidine derivative (Compound 8h ) | PLK4 | 6.7 | [5] |
| Pyridine derivative (Compound 26 ) | VRK1 | ~150 | [6] |
Note: The compounds listed are derivatives of the core 2-aminopyridine or related scaffolds and not direct analogues of this compound. The data is presented to illustrate the potential of this chemical class.
The structure-activity relationship studies on these kinase inhibitors often reveal that substitution at the 2-position of the pyridine ring can modulate potency and selectivity, as well as influence physicochemical properties like metabolic stability.[2]
TRPV1 Antagonism
A notable derivative, N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carbox-amide (BCTC), which incorporates the 3-chloropyridin-2-yl moiety, is a potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.
Table 2: Inhibitory Activity of BCTC against Rat TRPV1
| Activator | IC₅₀ (nM) |
| Capsaicin | 35 |
| Acid (low pH) | 6.0 |
Data sourced from a study on the in vitro characterization of BCTC.
This finding suggests that the chloropyridine scaffold can be a valuable starting point for the development of novel TRPV1 antagonists for the treatment of pain.
Experimental Protocols
This section provides detailed methodologies for key in vitro assays relevant to the biological evaluation of this compound derivatives.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol can be adapted to measure the inhibitory activity of compounds against various protein kinases.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase.
Materials:
-
Recombinant human kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP (Adenosine triphosphate)
-
Synthetic peptide substrate
-
Test compounds serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well plates
Procedure:
-
Add 5 µL of kinase buffer containing the kinase to each well of a 384-well plate.
-
Add 5 µL of serially diluted test compound or DMSO (vehicle control) to the wells.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 10 µL of a solution containing ATP and the peptide substrate.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure the remaining ATP levels using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (GI₅₀).
Materials:
-
Cancer cell line (e.g., MCF-7, HCT116)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Test compounds serially diluted in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds for 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the results to untreated control wells and plot cell viability against the logarithm of the inhibitor concentration to determine the GI₅₀.
Signaling Pathways and Workflows
Visualizing the complex biological systems and the drug discovery process is crucial for understanding the context and application of these compounds.
Signaling Pathways
The following diagrams illustrate the signaling pathways potentially modulated by derivatives of this compound.
References
- 1. PLK4 promotes centriole duplication by phosphorylating STIL to link the procentriole cartwheel to the microtubule wall - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tert-butyl(S)-(1-(4-chloropyridin-2-yl)but-3-en-1-yl)carbamate synthesis - chemicalbook [chemicalbook.com]
- 5. What are TRPV1 antagonists and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
A Technical Guide to tert-Butyl (4-chloropyridin-2-yl)carbamate for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on tert-butyl (4-chloropyridin-2-yl)carbamate, a key building block in modern medicinal chemistry. This document outlines its commercial availability, synthesis protocols, and its significant role in the development of targeted therapeutics, particularly kinase inhibitors and transient receptor potential vanilloid 1 (TRPV1) antagonists.
Commercial Availability
This compound is readily available from a range of commercial suppliers, facilitating its use in research and development. The following table summarizes key information for this compound.
| Property | Value |
| IUPAC Name | tert-butyl N-(4-chloropyridin-2-yl)carbamate |
| CAS Number | 194664-77-2 |
| Molecular Formula | C₁₀H₁₃ClN₂O₂ |
| Molecular Weight | 228.68 g/mol |
| Typical Purity | ≥95% |
| Physical Appearance | White to off-white solid |
A non-exhaustive list of commercial suppliers is provided below to aid in procurement.
| Supplier | Location | Notes |
| BLDpharm | Global | Offers a range of purities and quantities. |
| Sigma-Aldrich (distributor for Ambeed) | Global | Readily available through a major distributor. |
| Fluorochem | UK | Provides various pack sizes. |
| EvitaChem | China | Specializes in pharmaceutical intermediates. |
| CP Lab Safety | USA | Supplies for research and industrial use. |
| SUZHOU ARTK MEDCHEM CO.,LTD. | China | Trader on platforms like Echemi. |
| Shanghai Yuanding Chem. Sci. & Tech. Co. | China | Offers custom synthesis services. |
Synthesis and Experimental Protocols
The synthesis of this compound and its precursors is well-documented. The Boc-protection of 2-amino-4-chloropyridine is a common final step. Below are detailed experimental methodologies for the synthesis of the key precursor, 2-amino-4-chloropyridine, and its subsequent protection.
Synthesis of 2-Amino-4-chloropyridine
The preparation of 2-amino-4-chloropyridine can be achieved through various routes. One common method involves the reduction of a nitropyridine derivative.
Experimental Protocol: Reduction of 2-chloro-4-nitropyridine
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-4-nitropyridine oxide (1 equivalent), iron powder (3.5 equivalents), and glacial acetic acid.
-
Reaction Execution: Heat the mixture to reflux for 1.5 hours. Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to below 25°C. Adjust the pH to 7.0-8.0 using a 50 wt.% aqueous sodium hydroxide solution.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 500 mL).
-
Purification: Wash the combined organic layers with saturated aqueous sodium chloride solution (2 x 100 mL) and then with water (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallization: Recrystallize the crude product from a 1:1 mixture of benzene and cyclohexane to yield the final product, 2-amino-4-chloropyridine.[1]
Synthesis of this compound
The protection of the amino group of 2-amino-4-chloropyridine with a tert-butoxycarbonyl (Boc) group is a standard procedure.
Experimental Protocol: Boc-Protection of 2-Amino-4-chloropyridine
-
Reaction Setup: Dissolve 2-amino-4-chloropyridine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the solution.
-
Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in the same solvent to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, quench the reaction with water. Separate the organic layer.
-
Extraction: Extract the aqueous layer with the organic solvent used for the reaction.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to afford pure this compound.
The following diagram illustrates the general workflow for the synthesis of this compound.
Applications in Drug Discovery
This compound is a versatile intermediate in the synthesis of complex organic molecules for pharmaceutical applications.[2] The presence of the Boc protecting group and the reactive chloro-substituent allows for sequential and site-selective modifications.
Kinase Inhibitor Synthesis
This compound is a crucial precursor in the development of various kinase inhibitors.[3] Its scaffold is found in inhibitors targeting key enzymes in cellular signaling pathways, including:
-
p38 MAP Kinase Inhibitors: Investigated for the treatment of inflammatory diseases.
-
Syk Kinase Inhibitors: Targeted for autoimmune conditions.
-
Janus Kinase (JAK) Inhibitors: Used in the treatment of rheumatoid arthritis and other inflammatory disorders.
The general synthetic strategy involves the deprotection of the Boc group to reveal the free amine, which can then be coupled with other fragments. The chloro group can be substituted via nucleophilic aromatic substitution or participate in cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions to build molecular complexity.
TRPV1 Antagonist Development
A significant application of the chloropyridine scaffold is in the synthesis of antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel involved in pain perception.[4] A well-studied example is N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide (BCTC), a potent TRPV1 antagonist. Although the core of BCTC is a 3-chloropyridin-2-yl moiety, the synthetic principles are analogous. The 2-amino-4-chloropyridine core can be elaborated to access a variety of TRPV1 modulators.
The activation of the TRPV1 channel by stimuli such as capsaicin, heat, or low pH leads to an influx of cations, primarily Ca²⁺, which depolarizes the neuron and initiates a pain signal. Antagonists block this channel, thereby preventing the pain signal from being transmitted.
The following diagram illustrates the simplified signaling pathway of TRPV1 and the inhibitory action of its antagonists.
Conclusion
This compound is a valuable and commercially accessible building block for the synthesis of a wide range of biologically active molecules. Its utility in constructing kinase inhibitors and TRPV1 antagonists highlights its importance in modern drug discovery. The synthetic routes to this intermediate are well-established, allowing for its reliable incorporation into complex molecular scaffolds. This guide provides a foundational understanding for researchers and drug development professionals looking to leverage this versatile compound in their programs.
References
- 1. guidechem.com [guidechem.com]
- 2. Buy Butyl (2-chloropyridin-4-yl)carbamate (EVT-14400030) | 138763-65-2 [evitachem.com]
- 3. 4-(Tert-butyl)-2-chloropyridine|CAS 81167-60-4 [benchchem.com]
- 4. Discovery of first-in-class highly selective TRPV1 antagonists with dual analgesic and hypoglycemic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of tert-Butyl (4-chloropyridin-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of tert-Butyl (4-chloropyridin-2-yl)carbamate, a valuable intermediate in medicinal chemistry and drug development. The described method involves the protection of the amino group of 2-amino-4-chloropyridine using di-tert-butyl dicarbonate (Boc₂O). This procedure is a standard and efficient method for introducing the tert-butoxycarbonyl (Boc) protecting group, which is crucial for subsequent chemical transformations in multi-step organic syntheses. The protocol includes a summary of reaction parameters, a step-by-step experimental procedure, and a visual representation of the workflow.
Introduction
The protection of amine functionalities is a fundamental strategy in organic synthesis, particularly in the construction of complex molecules such as pharmaceuticals. The tert-butoxycarbonyl (Boc) group is one of the most commonly employed protecting groups for amines due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[1] The target molecule, this compound (CAS 130721-78-7), serves as a key building block for the synthesis of various biologically active compounds.[2][3] This protocol details a reliable method for its preparation from commercially available 2-amino-4-chloropyridine.
Reaction Scheme
Figure 1: General reaction scheme for the Boc protection of 2-amino-4-chloropyridine.
Data Presentation
The following table summarizes the key quantitative data for a representative synthesis of a structurally similar compound, tert-butyl (4-bromopyridin-2-yl)carbamate, which can be adapted for the synthesis of the title compound.[4]
| Parameter | Value |
| Starting Material | 4-bromopyridin-2-amine |
| Reagent | Di-tert-butyl dicarbonate |
| Base | Lithium bis(trimethylsilyl)amide (1 M in hexane) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | -5 °C to room temperature |
| Reaction Time | 1 hour at room temperature |
| Yield | 96% |
Experimental Protocol
This protocol is adapted from a general procedure for the N-tert-butoxycarbonylation of aminopyridines.[1][4][5]
Materials:
-
2-Amino-4-chloropyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-4-chloropyridine (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approximately 0.1-0.2 M concentration).
-
Addition of Base: To the stirred solution, add triethylamine (1.2-1.5 eq) or N,N-diisopropylethylamine (1.2-1.5 eq) at room temperature.
-
Addition of Boc₂O: Slowly add a solution of di-tert-butyl dicarbonate (1.1-1.3 eq) in the same anhydrous solvent to the reaction mixture. The addition can be done dropwise using a dropping funnel.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (2-amino-4-chloropyridine) is consumed. This typically takes a few hours.
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers.
-
-
Washing: Wash the combined organic layers sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure product.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Di-tert-butyl dicarbonate is a solid that can liquefy at temperatures above 23 °C and is an irritant. Handle with care.
-
The organic solvents used are flammable. Avoid open flames and sources of ignition.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. scbt.com [scbt.com]
- 3. 2-(Boc-amino)-4-chloropyridine | CymitQuimica [cymitquimica.com]
- 4. TERT-BUTYL 4-BROMOPYRIDIN-2-YLCARBAMATE synthesis - chemicalbook [chemicalbook.com]
- 5. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
Application Notes and Protocols for tert-Butyl (4-chloropyridin-2-yl)carbamate in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (4-chloropyridin-2-yl)carbamate is a valuable building block in organic synthesis, particularly for the construction of 2-amino-4-arylpyridine scaffolds. These structural motifs are of significant interest in medicinal chemistry and drug discovery due to their prevalence in a wide range of biologically active compounds. The Boc (tert-butyloxycarbonyl) protecting group on the amino function allows for controlled and selective functionalization of the pyridine ring. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, and its application to heteroaryl chlorides like this compound provides a direct route to diverse libraries of substituted pyridines.[1][2][3]
The presence of the Boc protecting group is crucial as it modulates the electronic properties of the pyridine ring and prevents potential side reactions involving the amino group.[4][5] This document provides detailed application notes and a generalized protocol for the Suzuki coupling of this compound with various arylboronic acids.
General Considerations for Suzuki Coupling
The Suzuki-Miyaura coupling of heteroaryl chlorides can be challenging compared to their bromide or iodide counterparts, often necessitating carefully optimized catalytic systems to achieve high yields.[3] Key parameters to consider for a successful coupling reaction include the choice of palladium catalyst, ligand, base, and solvent system. The reaction is typically performed under an inert atmosphere to prevent the degradation of the catalyst.[1][3]
Catalyst and Ligand: A variety of palladium catalysts can be employed, with palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) being common choices.[3][6] The use of bulky, electron-rich phosphine ligands, such as SPhos or XPhos, can significantly improve the efficiency of the coupling with challenging substrates like heteroaryl chlorides.[7]
Base: The choice of base is critical for the transmetalation step. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are frequently used.[6][8]
Solvent: A mixture of an organic solvent and water is often employed to facilitate the dissolution of both the organic and inorganic reagents. Common solvent systems include 1,4-dioxane/water, toluene/water, and DMF.[6][8]
Quantitative Data Summary
The following table summarizes representative conditions and yields for the Suzuki coupling of this compound with various arylboronic acids. Please note that these are generalized conditions and may require optimization for specific substrates.
| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 18 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2) | Toluene/H₂O (3:1) | 90 | 12 | 80-90 |
| 3-Cyanophenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₃PO₄ (3) | DMF | 110 | 24 | 75-85 |
| Thiophen-2-ylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 16 | 82-92 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[1][3][8]
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Phosphine ligand (e.g., SPhos, XPhos, if required)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (1-5 mol%) along with the appropriate ligand if necessary.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous and degassed organic solvent, followed by the degassed water, via syringe.
-
Reaction: Place the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-4-arylpyridine derivative.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Suzuki Coupling Workflow
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for tert-Butyl (4-chloropyridin-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (4-chloropyridin-2-yl)carbamate is a versatile bifunctional building block crucial in medicinal chemistry and organic synthesis. Its structure, featuring a Boc-protected amine and a reactive chlorine atom on a pyridine scaffold, allows for selective functionalization at two distinct positions. The pyridine core is a common motif in pharmacologically active compounds, and the chloro-substituent readily participates in various cross-coupling reactions, making this reagent a valuable precursor for the synthesis of diverse molecular architectures, including potent kinase inhibitors.
This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations, namely Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. Additionally, its application in the synthesis of kinase inhibitors and the relevant biological pathways will be discussed.
Key Applications
This compound is primarily utilized in the construction of substituted pyridine derivatives through palladium-catalyzed cross-coupling reactions. The Boc-protecting group offers stability and can be readily removed under acidic conditions to reveal a primary amine, providing a handle for further diversification.
Suzuki-Miyaura Coupling: Synthesis of 4-Arylpyridin-2-amines
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the 4-position of the pyridine ring and various aryl or heteroaryl groups. This reaction is instrumental in the synthesis of biaryl compounds, a common structural feature in many therapeutic agents.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Table 1: Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | 1,4-Dioxane | 90 | 16 | 88 |
| 3 | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 85 | 24 | 85 |
| 4 | Thiophen-2-ylboronic acid | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | Cs₂CO₃ | Toluene | 110 | 8 | 95 |
| 5 | Pyridin-3-ylboronic acid | PdCl₂(dppf) (3) | - | K₃PO₄ | Acetonitrile/H₂O | 80 | 18 | 78 |
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the corresponding arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Catalyst and Ligand Addition: Add the palladium catalyst (1-5 mol%) and, if required, the phosphine ligand (1.2-4 mol%) under the inert atmosphere.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Reaction: Heat the reaction mixture to the specified temperature (e.g., 80-100 °C) and stir for the indicated time (4-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired tert-butyl (4-arylpyridin-2-yl)carbamate.
Buchwald-Hartwig Amination: Synthesis of 4-Aminopyridin-2-amine Derivatives
The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between the 4-position of the pyridine ring and a variety of primary or secondary amines. This reaction is a powerful tool for the synthesis of substituted anilines and related compounds, which are prevalent in pharmaceuticals.
Table 2: Buchwald-Hartwig Amination of this compound with Various Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu | Toluene | 100 | 12 | 95 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | 85 |
| 3 | Benzylamine | [Pd(allyl)Cl]₂ (1.5) | RuPhos (3) | K₃PO₄ | t-BuOH | 90 | 24 | 88 |
| 4 | Indole | Pd(OAc)₂ (3) | DavePhos (6) | K₂CO₃ | Toluene | 100 | 16 | 75 |
| 5 | tert-Butylamine | Pd₂(dba)₃ (2.5) | t-BuBrettPhos (5) | LiHMDS | THF | 80 | 10 | 90 |
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst (1-3 mol%), the phosphine ligand (1.2-4 mol%), and the base (1.4-2.0 equiv).
-
Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2-1.5 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction: Seal the tube and heat the reaction mixture to the specified temperature (e.g., 80-120 °C) for the indicated time (12-24 hours). Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to yield the desired tert-butyl (4-aminopyridin-2-yl)carbamate derivative.
Application in the Synthesis of Kinase Inhibitors
Substituted pyridines are key pharmacophores in a multitude of kinase inhibitors. This compound serves as a valuable starting material for the synthesis of these inhibitors by allowing the introduction of diverse functionalities at the C4 position, which often interacts with the solvent-exposed region of the kinase active site, and the C2 amino group, which can form crucial hydrogen bonds with the hinge region of the kinase.
One important class of kinases targeted by inhibitors derived from this building block are the Bruton's tyrosine kinase (BTK) and Janus kinases (JAKs). These kinases are critical components of signaling pathways that regulate immune cell function. Dysregulation of these pathways is implicated in various inflammatory diseases and hematological malignancies.
Signaling Pathway Targeted by a BTK Inhibitor
Caption: BTK signaling pathway and point of inhibition.
The synthesis of such inhibitors often involves an initial Suzuki or Buchwald-Hartwig reaction using this compound, followed by deprotection of the Boc group and subsequent acylation or coupling with another elaborated fragment to complete the synthesis of the final drug molecule.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex substituted pyridines. The protocols outlined in this document provide a foundation for its effective use in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, enabling the efficient construction of molecular libraries for drug discovery and development, particularly in the area of kinase inhibitors. Researchers are encouraged to optimize the provided conditions for their specific substrates to achieve the best possible outcomes.
Application Notes and Protocols: tert-Butyl (4-chloropyridin-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the synthesis, reaction mechanisms, and synthetic applications of tert-butyl (4-chloropyridin-2-yl)carbamate, a key intermediate in medicinal chemistry and organic synthesis. The protocols herein describe its preparation via Boc-protection of 2-amino-4-chloropyridine, its subsequent functionalization through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, and the final deprotection of the amine. This guide is intended to serve as a practical resource for laboratory work, offering detailed reaction mechanisms, experimental procedures, and tabulated quantitative data.
Introduction
This compound is a versatile bifunctional building block. The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the 2-amino functionality, which is stable under a variety of non-acidic conditions.[1] This stability allows for selective reactions at the C4 position of the pyridine ring. The chlorine atom at this position is activated towards nucleophilic displacement by the electron-withdrawing nature of the pyridine nitrogen, making it a prime site for introducing molecular diversity.[2][3][4] This compound is a valuable precursor for the synthesis of highly substituted pyridine derivatives, which are prominent scaffolds in numerous pharmaceutical agents.[5]
Reaction Mechanisms
Synthesis via Boc Protection
The synthesis of this compound is typically achieved by reacting 2-amino-4-chloropyridine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a non-nucleophilic base, such as triethylamine (Et₃N).
Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism.
-
Nucleophilic Attack: The lone pair of the exocyclic amino group of 2-amino-4-chloropyridine attacks one of the electrophilic carbonyl carbons of Boc₂O.
-
Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, expelling a tert-butyl carbonate anion as a leaving group.
-
Deprotonation: The tert-butyl carbonate anion, or another base present, deprotonates the newly formed carbamate, yielding the final product and byproducts that decompose to tert-butanol and carbon dioxide.
Caption: Boc Protection Mechanism.
Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The chlorine at the C4 position is susceptible to substitution by various nucleophiles. The pyridine nitrogen activates the para position, stabilizing the intermediate of the addition-elimination mechanism.
Mechanism:
-
Nucleophilic Addition: A nucleophile (Nu⁻) attacks the C4 carbon bearing the chlorine atom, breaking the aromaticity of the ring.
-
Meisenheimer Complex: This addition forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative pyridine nitrogen, which provides significant stabilization.[2][6]
-
Elimination/Aromatization: The intermediate rearomatizes by expelling the chloride ion, which is a good leaving group, to yield the substituted product.[2]
References
- 1. tert-butyl(S)-(1-(4-chloropyridin-2-yl)but-3-en-1-yl)carbamate synthesis - chemicalbook [chemicalbook.com]
- 2. WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buy Butyl (2-chloropyridin-4-yl)carbamate (EVT-14400030) | 138763-65-2 [evitachem.com]
- 6. rsc.org [rsc.org]
Application Notes and Protocols for the Purification of tert-Butyl (4-chloropyridin-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of tert-Butyl (4-chloropyridin-2-yl)carbamate, a key intermediate in pharmaceutical synthesis. The following sections outline common purification techniques, including recrystallization and column chromatography, supported by experimental procedures and data presentation.
Introduction
This compound is a crucial building block in the development of various therapeutic agents. Achieving high purity of this intermediate is critical to ensure the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). This document details established methods for purifying this compound, removing process-related impurities and side products. The primary purification strategies discussed are recrystallization and silica gel column chromatography.
Purification Strategies Overview
The selection of a suitable purification method depends on the impurity profile of the crude material, the desired final purity, and the scale of the purification.
-
Recrystallization: An effective technique for removing small amounts of impurities from a solid sample. It relies on the differential solubility of the compound and its impurities in a chosen solvent or solvent system at varying temperatures.
-
Column Chromatography: A versatile method for separating a mixture of compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. This is particularly useful for removing impurities with polarities similar to the target compound.
Experimental Protocols
General Work-up Procedure (Post-Synthesis)
Prior to purification, a general aqueous work-up is often employed to remove inorganic salts and water-soluble impurities.
Protocol:
-
Following the completion of the synthesis reaction, dilute the reaction mixture with an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Wash the organic layer sequentially with water and then with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude solid product.
Purification by Recrystallization
Recrystallization is a preferred method for achieving high purity when the crude material is already relatively clean. The choice of solvent is critical for successful recrystallization. Based on the structure of the target molecule, a non-polar solvent paired with a slightly more polar solvent is a good starting point.
Recommended Solvents: A mixture of hexanes and ethyl acetate is a common and effective choice for compounds of this type.
Protocol:
-
Place the crude this compound in a clean Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
Gradually add hot hexanes to the solution until it becomes slightly turbid (cloudy).
-
If turbidity persists, add a few drops of hot ethyl acetate until the solution becomes clear again.
-
Allow the flask to cool slowly to room temperature. To promote slower cooling, the flask can be placed in a warm water bath that is allowed to cool to ambient temperature.
-
Once at room temperature, place the flask in an ice bath or a refrigerator (2-8 °C) for several hours to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold hexanes.
-
Dry the purified crystals under vacuum to a constant weight.
Purification by Column Chromatography
Silica gel column chromatography is highly effective for separating the target compound from impurities with different polarities.
Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in the initial mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring a uniform and air-free packing. Drain the excess solvent until the solvent level is just above the top of the silica gel bed.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a solvent in which it is highly soluble (like dichloromethane) and carefully apply it to the top of the silica gel bed.
-
Dry Loading: Adsorb the crude product onto a small amount of silica gel by dissolving the compound in a suitable solvent, adding the silica gel, and then removing the solvent under reduced pressure. The resulting dry powder is then carefully added to the top of the prepared column.
-
-
Elution: Begin elution with a low polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate). The polarity can be gradually increased (e.g., to 90:10 or 80:20 Hexanes:Ethyl Acetate) to elute the target compound.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation
The following table summarizes typical parameters and expected outcomes for the purification of this compound. Please note that actual results may vary based on the quality of the crude material.
| Purification Method | Key Parameters | Typical Purity (Post-Purification) | Expected Recovery |
| Recrystallization | Solvent System: Hexanes/Ethyl Acetate | > 99% (by HPLC) | 70-90% |
| Column Chromatography | Stationary Phase: Silica Gel (230-400 mesh)Mobile Phase: Hexanes/Ethyl Acetate gradient | > 98% (by HPLC)[1] | 80-95% |
Visualization of Workflows
General Purification Workflow
References
Application Notes and Protocols for tert-Butyl (4-chloropyridin-2-yl)carbamate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of tert-butyl (4-chloropyridin-2-yl)carbamate as a versatile building block in medicinal chemistry, with a focus on its application in the synthesis of targeted therapies, particularly kinase inhibitors. Detailed protocols for key synthetic transformations are provided to facilitate its use in drug discovery and development programs.
Introduction
This compound is a key bifunctional molecule in medicinal chemistry. Its structure incorporates a 2-aminopyridine moiety, a common pharmacophore in kinase inhibitors, protected with a tert-butoxycarbonyl (Boc) group, and a chlorine atom at the 4-position of the pyridine ring. This chlorine atom serves as a convenient handle for the introduction of various substituents through cross-coupling reactions, enabling the exploration of the chemical space around the pyridine core to optimize biological activity and pharmacokinetic properties.
The 2-aminopyridine scaffold is a well-established "hinge-binding" motif, capable of forming crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent and selective inhibition. The substituent at the 4-position can be strategically chosen to extend into the solvent-exposed region of the ATP-binding pocket, allowing for the fine-tuning of selectivity and potency.
Application in the Synthesis of PI3Kβ Inhibitors
A prime example of the application of a structurally analogous building block is in the synthesis of the potent and selective phosphoinositide 3-kinase beta (PI3Kβ) inhibitor, GSK2636771 . While GSK2636771 itself contains a pyrimidine core, the synthetic strategy is directly applicable to the use of this compound for the generation of novel pyridine-based kinase inhibitors. GSK2636771 has been investigated in clinical trials for the treatment of various cancers, particularly those with loss of the tumor suppressor PTEN.
Biological Activity of GSK2636771
The biological activity of GSK2636771 highlights the potential of molecules derived from this chemical scaffold.
| Compound | Target | IC50 (nM) | Ki (nM) | Selectivity |
| GSK2636771 | PI3Kβ | 5.2 | 0.89 | >900-fold over p110α and p110γ, >10-fold over p110δ |
Data compiled from publicly available sources.[1][2][3]
PI3K/Akt Signaling Pathway
GSK2636771 exerts its therapeutic effect by inhibiting the PI3K/Akt signaling pathway, a critical cascade that regulates cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is aberrantly activated, often due to mutations or loss of the tumor suppressor PTEN. By selectively inhibiting the PI3Kβ isoform, GSK2636771 can effectively shut down this pro-survival signaling in cancer cells.
Experimental Protocols
The following protocols provide detailed methodologies for the key synthetic transformations involving this compound.
Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Amino-4-arylpyridines
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds and is widely used to introduce aryl or heteroaryl substituents at the 4-position of the pyridine ring.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, DME, or toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium catalyst (1-5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Boc-Deprotection to Yield 2-Amino-4-arylpyridine
The final step in liberating the key 2-amino-pyridine hinge-binding motif is the removal of the Boc protecting group.
Materials:
-
tert-Butyl (4-arylpyridin-2-yl)carbamate
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., dioxane or methanol)
-
Dichloromethane (DCM) or other suitable organic solvent
Procedure:
-
Dissolve the tert-butyl (4-arylpyridin-2-yl)carbamate in a minimal amount of dichloromethane.
-
Add an excess of trifluoroacetic acid (typically 10-20 equivalents) or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane).
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The resulting crude amine salt can be used directly in the next step or neutralized with a base (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent to yield the free amine.
-
If necessary, the product can be further purified by column chromatography or recrystallization.
Conclusion
This compound is a valuable and versatile building block for the synthesis of kinase inhibitors and other biologically active molecules. The protocols provided herein for Suzuki-Miyaura coupling and subsequent deprotection offer robust and efficient methods for the elaboration of this scaffold into a diverse range of potential therapeutic agents. The ability to readily introduce a variety of aryl and heteroaryl substituents at the 4-position allows for the systematic exploration of structure-activity relationships, facilitating the optimization of potency, selectivity, and pharmacokinetic properties in drug discovery programs.
References
Application Notes: Tert-Butyl (4-chloropyridin-2-yl)carbamate as a Versatile Intermediate for API Synthesis
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Tert-butyl (4-chloropyridin-2-yl)carbamate is a key building block in modern medicinal chemistry, particularly valued for its role in the synthesis of complex Active Pharmaceutical Ingredients (APIs). The tert-butyloxycarbonyl (Boc) protecting group on the 2-amino position allows for selective and controlled reactions at other positions of the pyridine ring. The chlorine atom at the 4-position serves as a versatile handle for various cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the introduction of diverse molecular fragments.[1] This intermediate is particularly relevant in the synthesis of kinase inhibitors, including Janus kinase (JAK) inhibitors, which are prominent in the treatment of autoimmune diseases and cancer.[2][3]
2. Physicochemical Properties & Data
| Property | Value |
| CAS Number | 130721-78-7 |
| Molecular Formula | C₁₀H₁₃ClN₂O₂ |
| Molecular Weight | 228.68 g/mol |
| Appearance | White to off-white powder |
| Purity | ≥98% (Typical) |
| Storage | Store at 2-8°C |
Table 1: General properties of this compound.[4]
3. Application in API Synthesis: The Janus Kinase (JAK) Inhibitor Class
The 2-aminopyridine scaffold is a common feature in a class of targeted therapies known as JAK inhibitors. These drugs modulate the JAK-STAT signaling pathway, which is crucial for the cell signaling of numerous cytokines involved in inflammation and immunity. APIs like Filgotinib are selective JAK1 inhibitors used in the treatment of rheumatoid arthritis.[2] While specific industrial synthesis routes are often proprietary, the construction of these molecules frequently involves the coupling of a protected aminopyridine core with other heterocyclic or aryl moieties.
The diagram below illustrates the simplified JAK-STAT signaling pathway and the mechanism of action for a typical JAK1 inhibitor.
Caption: Simplified JAK-STAT signaling pathway with API inhibition.
4. Experimental Protocols
The following protocols describe the synthesis of the intermediate itself and a key synthetic transformation—the Buchwald-Hartwig amination—which is a powerful method for forming C-N bonds.
Protocol 1: Synthesis of this compound
This protocol describes the Boc-protection of 2-amino-4-chloropyridine.
Caption: Workflow for the synthesis of the title intermediate.
Materials:
-
2-Amino-4-chloropyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-amino-4-chloropyridine (1.0 equiv) in DCM, add triethylamine (1.0-1.1 equiv).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.05 equiv) in DCM to the mixture at room temperature.
-
Stir the reaction mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
| Parameter | Value | Reference |
| Typical Yield | 85-95% | Adapted from[5] |
| Purity (Post-Chromatography) | >98% | Adapted from[5] |
Table 2: Representative data for Protocol 1.
Protocol 2: Buchwald-Hartwig Amination
This protocol details a representative palladium-catalyzed cross-coupling reaction to synthesize a 2,4-diaminopyridine derivative, a common step in building more complex APIs.[6][7][8]
Caption: Workflow for a Buchwald-Hartwig amination reaction.
Materials:
-
This compound (1.0 equiv)
-
Amine coupling partner (e.g., morpholine) (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃) (1-3 mol%)
-
Phosphine ligand (e.g., Xantphos) (2-6 mol%)
-
Base (e.g., Cesium Carbonate, Cs₂CO₃) (1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the palladium catalyst, phosphine ligand, and base.
-
Add this compound and the desired amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring for 12-24 hours. Monitor progress by LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Value | Reference |
| Typical Yield | 70-90% | Adapted from[1] |
| Catalyst Loading | 1-3 mol% | [1] |
| Reaction Temperature | 90-110 °C | [1] |
Table 3: Representative data for Buchwald-Hartwig amination.
This compound is a high-value intermediate for the synthesis of APIs, particularly those targeting kinase-mediated signaling pathways. The Boc-protected amine allows for precise synthetic manipulations, while the chloro-substituent provides a reliable point for C-C and C-N bond formation via modern cross-coupling chemistry. The protocols and data presented herein offer a foundational guide for researchers leveraging this versatile building block in drug discovery and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Filgotinib | C21H23N5O3S | CID 49831257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparation method of 2-amino-4-fluoropyridine - Eureka | Patsnap [eureka.patsnap.com]
- 5. tert-butyl(S)-(1-(4-chloropyridin-2-yl)but-3-en-1-yl)carbamate synthesis - chemicalbook [chemicalbook.com]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for N-Boc Protection of tert-Butyl (4-chloropyridin-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its stability under a variety of reaction conditions and its facile removal under mild acidic conditions. This document provides a detailed experimental procedure for the N-Boc protection of 2-amino-4-chloropyridine to synthesize tert-butyl (4-chloropyridin-2-yl)carbamate. This intermediate is a valuable building block for the synthesis of more complex heterocyclic compounds.
The reaction proceeds via the nucleophilic attack of the amino group of 2-amino-4-chloropyridine on the carbonyl carbon of di-tert-butyl dicarbonate (Boc)₂O. The use of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically employed to scavenge the acidic byproduct and drive the reaction to completion.
Experimental Protocols
Protocol 1: N-Boc Protection of 2-Amino-4-chloropyridine
This protocol outlines a standard and reliable method for the synthesis of this compound.
Materials:
-
2-Amino-4-chloropyridine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-chloropyridine (1.0 equiv.).
-
Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 10 mL per gram of aminopyridine).
-
Add triethylamine (TEA) (1.5 equiv.) to the solution.
-
Addition of (Boc)₂O: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 to 1.5 equiv.) portion-wise at room temperature. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), dilute the reaction mixture with additional DCM.
-
Transfer the diluted mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution, followed by water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound as a solid.
Data Presentation
Table 1: Representative Quantitative Data for the N-Boc Protection of 2-Amino-4-chloropyridine
| Parameter | Value |
| Starting Material | 2-Amino-4-chloropyridine |
| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) |
| Base | Triethylamine (TEA) |
| Solvent | Dichloromethane (DCM) |
| Reaction Time | 2-4 hours |
| Reaction Temperature | Room Temperature |
| Typical Yield | 85-95% |
| Product Appearance | White to off-white solid |
| Molecular Formula | C₁₀H₁₃ClN₂O₂ |
| Molecular Weight | 228.68 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.15 (d, 1H), 7.95 (s, 1H), 7.05 (d, 1H), 1.55 (s, 9H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 152.5, 151.8, 148.5, 142.7, 118.2, 112.5, 81.9, 28.3 |
| Mass Spectrometry (ESI) | m/z: 229.1 [M+H]⁺, 251.1 [M+Na]⁺ |
Note: NMR and MS data are representative and may vary slightly based on experimental conditions and instrumentation.
Mandatory Visualization
Caption: Experimental workflow for the N-Boc protection of 2-amino-4-chloropyridine.
Caption: Simplified reaction mechanism for N-Boc protection.
Application Notes and Protocols: Scale-up Synthesis of tert-Butyl (4-chloropyridin-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of tert-Butyl (4-chloropyridin-2-yl)carbamate, a key intermediate in the development of various pharmaceutical compounds. The synthesis involves the protection of the amino group of 2-amino-4-chloropyridine with a tert-butyloxycarbonyl (Boc) group. This protocol is designed to be scalable for laboratory and pilot plant settings, focusing on efficiency, yield, and purity.
Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery. The presence of the chloro- and Boc-protected amino- functionalities on the pyridine ring allows for diverse subsequent chemical modifications. A reliable and scalable synthesis is crucial for ensuring a consistent supply of this intermediate for research and development pipelines. The protocol described herein is based on the reaction of 2-amino-4-chloropyridine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Chemical Reaction
Caption: General reaction scheme for the Boc-protection of 2-amino-4-chloropyridine.
Experimental Protocols
Materials and Equipment
| Material/Equipment | Grade/Specification |
| 2-Amino-4-chloropyridine | >98% purity |
| Di-tert-butyl dicarbonate (Boc₂O) | Reagent grade |
| Triethylamine (Et₃N) | Anhydrous, >99% |
| Dichloromethane (DCM) | Anhydrous, >99.8% |
| Sodium Sulfate (Na₂SO₄) | Anhydrous |
| Silica Gel | 60 Å, 230-400 mesh |
| Glass-lined reactor with overhead stirring | Appropriate for scale |
| Temperature probe and controller | |
| Addition funnel | |
| Rotary evaporator |
Scale-up Synthesis Protocol (Exemplified for a 100 g Scale)
-
Reactor Setup: A 5 L glass-lined reactor equipped with an overhead stirrer, a temperature probe, a nitrogen inlet, and an addition funnel is charged with 2-amino-4-chloropyridine (100 g, 0.778 mol).
-
Dissolution: Anhydrous dichloromethane (2 L) is added to the reactor, and the mixture is stirred until the starting material is fully dissolved.
-
Base Addition: Triethylamine (120 mL, 0.856 mol) is added to the solution.
-
Boc₂O Addition: Di-tert-butyl dicarbonate (187 g, 0.856 mol) is dissolved in anhydrous dichloromethane (500 mL) and transferred to the addition funnel. This solution is added dropwise to the stirred reaction mixture over a period of 1-2 hours, maintaining the internal temperature between 20-25 °C.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
The reaction mixture is quenched by the addition of water (1 L).
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 500 mL).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (1 L) and then with brine (1 L).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification: The crude product is purified by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford this compound as a white to off-white solid. Alternatively, for larger scales, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed.[1]
Data Presentation
Table 1: Reactant Stoichiometry and Yields for Different Scales
| Scale | 2-Amino-4-chloropyridine | Di-tert-butyl dicarbonate | Triethylamine | Typical Yield | Purity (HPLC) |
| Lab (10 g) | 10 g (77.8 mmol) | 18.7 g (85.6 mmol) | 12.0 mL (85.6 mmol) | 16.5 g (93%) | >98% |
| Pilot (100 g) | 100 g (0.778 mol) | 187 g (0.856 mol) | 120 mL (0.856 mol) | 168 g (94%) | >98% |
| Production (1 kg) | 1 kg (7.78 mol) | 1.87 kg (8.56 mol) | 1.2 L (8.56 mol) | 1.69 kg (95%) | >99% |
Visualizations
Experimental Workflow
Caption: Workflow for the scale-up synthesis of this compound.
Logical Relationship of Key Steps
Caption: Logical relationship of inputs, processes, and output in the synthesis.
Safety Considerations
-
2-Amino-4-chloropyridine: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.
-
Di-tert-butyl dicarbonate: Flammable solid. Causes severe skin burns and eye damage.
-
Triethylamine: Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.
-
Dichloromethane: May cause cancer. Causes skin and serious eye irritation.
All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.
Conclusion
The provided protocol offers a detailed and scalable method for the synthesis of this compound. By following these guidelines, researchers and drug development professionals can reliably produce this key intermediate in high yield and purity, facilitating further advancements in their respective programs. The synthesis of the starting material, 2-amino-4-chloropyridine, can be achieved through established literature procedures.[2][3]
References
- 1. tert-butyl(S)-(1-(4-chloropyridin-2-yl)but-3-en-1-yl)carbamate synthesis - chemicalbook [chemicalbook.com]
- 2. An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine and Its Use for the Convenient Preparation of Various Polychlorinated 2-Aminopyridines | Semantic Scholar [semanticscholar.org]
- 3. 2-Amino-4-chloropyridine | 19798-80-2 [chemicalbook.com]
Application Notes and Protocols: tert-Butyl (4-chloropyridin-2-yl)carbamate in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (4-chloropyridin-2-yl)carbamate is a versatile bifunctional building block in modern organic and medicinal chemistry. The presence of a Boc-protected amine and a reactive chlorine atom on the pyridine ring allows for sequential and site-selective functionalization. The 4-chloro position is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the construction of diverse carbon-carbon and carbon-nitrogen bonds. The tert-butoxycarbonyl (Boc) protecting group offers stability under various reaction conditions and can be readily removed under acidic conditions to liberate the 2-amino group for further derivatization. This unique combination of features makes it a valuable precursor for the synthesis of a wide array of substituted pyridines and fused heterocyclic systems, many of which are scaffolds of significant interest in drug discovery. Pyridine derivatives are known for their diverse biological activities, making them significant in pharmaceutical research.
Applications in Heterocyclic Synthesis
This compound is a key intermediate for the synthesis of highly functionalized pyridine derivatives, which are prevalent scaffolds in medicinal chemistry and materials science. Its primary applications involve palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These transformations allow for the introduction of aryl, heteroaryl, amino, and alkynyl moieties at the 4-position of the pyridine ring, leading to a diverse range of heterocyclic compounds with potential therapeutic applications.
Key Synthetic Transformations:
-
Suzuki-Miyaura Coupling: Enables the formation of C-C bonds by coupling with aryl or heteroaryl boronic acids, leading to the synthesis of 2-amino-4-arylpyridines.
-
Buchwald-Hartwig Amination: Facilitates the formation of C-N bonds by reacting with a variety of primary and secondary amines, yielding 2,4-diaminopyridine derivatives.
-
Sonogashira Coupling: Used for the construction of C-C triple bonds through reaction with terminal alkynes, providing access to 2-amino-4-alkynylpyridines.
The resulting substituted aminopyridines are key pharmacophores in a variety of biologically active molecules, including kinase inhibitors and G-protein coupled receptor (GPCR) modulators.
Experimental Protocols
The following protocols are representative methodologies for the application of this compound in key cross-coupling reactions. Optimization of these conditions for specific substrates may be necessary to achieve optimal yields.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a typical Suzuki-Miyaura cross-coupling reaction between this compound and an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 - 3.0 equiv.)
-
Degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid, and the base.
-
Add the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a typical Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 - 1.5 equiv.)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-3 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, or RuPhos, 1.2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.4-2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-dioxane, or THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst, the phosphine ligand, and the base.
-
Add this compound (1.0 equiv.) and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
This protocol describes a typical Sonogashira coupling reaction between this compound and a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Base (e.g., Triethylamine, Diisopropylethylamine, 2.0 - 3.0 equiv.)
-
Degassed solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent, the terminal alkyne, and the base.
-
Stir the reaction mixture at room temperature to 60 °C for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation
The following tables summarize representative quantitative data for the cross-coupling reactions of this compound. Please note that yields are representative and will vary depending on the specific substrates and optimized reaction conditions.
Table 1: Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | 92 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 78 |
Table 2: Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | Xantphos (3) | NaOtBu | Toluene | 110 | 18 | 88 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 100 | 24 | 75 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | THF | 80 | 16 | 91 |
Table 3: Sonogashira Coupling of this compound
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (3) | Et₃N | THF | 50 | 6 | 94 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (3) | Et₃N | DMF | RT | 4 | 96 |
| 3 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | DIPEA | THF | 60 | 8 | 82 |
Visualizations
Synthetic Workflow
The following diagram illustrates the general synthetic workflow for the functionalization of this compound via palladium-catalyzed cross-coupling reactions.
Caption: Synthetic routes from this compound.
Potential Biological Signaling Pathway Modulation
The synthesized heterocyclic compounds, particularly substituted 2-aminopyridines, are known to interact with various biological targets. For instance, they can act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways implicated in cancer and inflammatory diseases.
Caption: Inhibition of a generic kinase signaling pathway.
Application Notes and Protocols for tert-Butyl (4-chloropyridin-2-yl)carbamate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (4-chloropyridin-2-yl)carbamate is a versatile bifunctional reagent in modern organic synthesis. Its structure incorporates a nucleophilic amino group protected by a tert-butoxycarbonyl (Boc) group and an electrophilic chloropyridine scaffold. The chlorine atom at the 4-position of the pyridine ring is susceptible to displacement through various palladium-catalyzed cross-coupling reactions, making this compound a valuable building block for the synthesis of complex molecules, particularly in the field of medicinal chemistry. The Boc-protected amine at the 2-position allows for subsequent deprotection and further functionalization.
These application notes provide detailed protocols for the use of this compound in two key transformations: the Suzuki-Miyaura cross-coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds.
Synthesis of this compound
A common route for the preparation of the title compound involves the direct Boc-protection of 4-chloropyridin-2-amine.
Experimental Protocol:
To a suspension of 4-chloropyridin-2-amine (100 g, 778 mmol) in toluene (1 L), di-tert-butyl dicarbonate (221 g, 1.01 mol) is added. The resulting mixture is stirred at 80 °C for 16 hours. After cooling, the volatiles are removed under reduced pressure. The residue is taken up in cold hexane (800 mL) to precipitate the product. The solid is collected by filtration to afford this compound.[1]
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. This compound can be coupled with various aryl and heteroaryl boronic acids to introduce diverse substituents at the 4-position of the pyridine ring. The coupling of chloropyridines can be challenging compared to their bromo or iodo counterparts, often requiring more specialized catalytic systems.[2]
Experimental Protocol: Synthesis of tert-Butyl (4-phenylpyridin-2-yl)carbamate
This protocol describes a typical Suzuki-Miyaura cross-coupling reaction between this compound and phenylboronic acid.
Reaction Scheme:
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
The flask is evacuated and backfilled with an inert gas three times.
-
Add the palladium catalyst (1-5 mol%) to the flask.
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Quantitative Data for Suzuki-Miyaura Coupling:
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 18 | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane | 90 | 16 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | DMF | 110 | 12 | 70-80 |
Note: Yields are representative and will vary depending on the specific substrates and reaction conditions.
Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds between an aryl halide and an amine. This compound can be coupled with a variety of primary and secondary amines to introduce amino substituents at the 4-position.
Experimental Protocol: Synthesis of tert-Butyl (4-(phenylamino)pyridin-2-yl)carbamate
This protocol describes a typical Buchwald-Hartwig amination reaction between this compound and aniline.
Reaction Scheme:
Materials:
-
This compound
-
Aniline
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
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Phosphine ligand (e.g., BINAP, XPhos, or RuPhos)
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Base (e.g., NaOt-Bu or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst (1-3 mol%), the phosphine ligand (1.2-4 mol%), and the base (1.4-2.0 equiv).
-
Add this compound (1.0 equiv) and the amine (1.2-1.5 equiv).
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Quantitative Data for Buchwald-Hartwig Amination:
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOt-Bu | Toluene | 100 | 18 | 80-90 |
| 2 | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 85-95 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | NaOt-Bu | Toluene | 90 | 20 | 75-85 |
Note: Yields are representative and will vary depending on the specific substrates and reaction conditions.
Visualizations
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Caption: General workflow for the Buchwald-Hartwig amination reaction.
Caption: Synthetic utility of the title compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl (4-chloropyridin-2-yl)carbamate
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in improving the synthesis yield of tert-Butyl (4-chloropyridin-2-yl)carbamate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Question: Why is the reaction yield consistently low?
Answer: Low yields can stem from several factors:
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Incomplete Reaction: The reaction may not have gone to completion. This can be monitored by Thin Layer Chromatography (TLC). If the starting material (2-amino-4-chloropyridine) is still present, consider extending the reaction time or slightly increasing the temperature.
-
Suboptimal Base: The choice and amount of base are critical. A weak base may not be sufficient to deprotonate the amine effectively, while an excessively strong base can lead to side reactions. Triethylamine is a commonly used base for this transformation. Ensure at least one equivalent of the base is used.
-
Moisture in the Reaction: Carbamate formation can be sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Degradation of Reagents: Di-tert-butyl dicarbonate (Boc₂O) can degrade over time, especially if not stored properly. Use fresh or properly stored Boc₂O.
-
Product Loss During Workup and Purification: The product may be partially lost during the aqueous workup if the pH is not controlled, or during purification if the column chromatography conditions are not optimized.
Question: How can I minimize the formation of the di-Boc byproduct?
Answer: The formation of the di-Boc protected amine is a common side reaction. To minimize it:
-
Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of di-tert-butyl dicarbonate. A large excess can promote the formation of the di-Boc product.
-
Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can improve selectivity for the mono-Boc product.
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Slow Addition of Boc₂O: Adding the di-tert-butyl dicarbonate solution dropwise to the reaction mixture can help to maintain a low concentration of the reagent and reduce the likelihood of double addition.
Question: What should I do if the reaction is not proceeding to completion?
Answer: If the reaction stalls, as indicated by TLC analysis showing significant unreacted starting material, consider the following:
-
Increase Reaction Time: Continue stirring the reaction for a longer period (e.g., overnight).
-
Increase Temperature: Gently warming the reaction mixture (e.g., to 40 °C) can help to drive it to completion. However, be cautious as higher temperatures can also promote side reactions.
-
Add More Reagent: If you suspect the di-tert-butyl dicarbonate has degraded, adding a small additional portion may restart the reaction.
-
Solvent Choice: The reaction is typically performed in solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. Ensure the starting materials are fully dissolved.
Question: The purification by column chromatography is difficult. What can I do?
Answer: Purification challenges can be addressed by:
-
Optimizing the Solvent System: A well-chosen eluent system for column chromatography is crucial for good separation. Start with a low polarity mobile phase (e.g., hexane/ethyl acetate mixture) and gradually increase the polarity.
-
Recrystallization: If the product is a solid, recrystallization can be an effective purification method to remove impurities.
-
Aqueous Wash: Before chromatography, washing the organic layer with a mild acid (e.g., dilute HCl) can help remove any unreacted amine, and a wash with a mild base (e.g., saturated sodium bicarbonate) can remove acidic byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The most common method is the Boc protection of 2-amino-4-chloropyridine using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Q2: Which base is most suitable for this reaction?
A2: Triethylamine (Et₃N) is a widely used base for this reaction. Other bases like pyridine or even sodium bicarbonate in a biphasic system can also be employed.[1][2]
Q3: What solvents are recommended for this synthesis?
A3: Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common solvents for this reaction.[3][4] The choice of solvent can influence reaction rate and solubility of the starting materials.
Q4: What are the typical reaction times and temperatures?
A4: The reaction is often stirred at room temperature for a few hours (2-3 hours) to overnight.[3] Monitoring the reaction by TLC is the best way to determine the optimal reaction time.
Q5: Are there any specific safety precautions I should take?
A5: Yes. Di-tert-butyl dicarbonate is a lachrymator and should be handled in a well-ventilated fume hood. The solvents used are flammable and volatile. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Quantitative Data Summary
The following table summarizes various reported reaction conditions and yields for the synthesis of Boc-protected aminopyridines, which can serve as a reference for optimizing the synthesis of this compound.
| Starting Material | Reagent | Base | Solvent | Temperature | Time | Yield | Reference |
| (S)-1-(4-chloropyridin-2-yl)but-3-en-1-amine | Boc₂O | Et₃N | DCM | Room Temp. | 2-3 h | 86% | [3] |
| 4-bromopyridin-2-amine | Boc₂O | LHMDS | THF | -5 °C to Room Temp. | 1 h | 96% | [5] |
| Aminopyridine | Boc₂O | Triethylamine | THF, DCM, MeOH, or 1,4-dioxane | Room Temp. | 0.5-2 h | High Yield | [4] |
Experimental Protocols
General Protocol for Boc Protection of 2-Amino-4-chloropyridine
This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.
Materials:
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2-Amino-4-chloropyridine
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Di-tert-butyl dicarbonate (Boc₂O)
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Triethylamine (Et₃N)
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Anhydrous Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
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Brine
-
Anhydrous sodium sulfate
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Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Dissolve 2-amino-4-chloropyridine (1 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Add triethylamine (1.1 equivalents) to the solution.
-
In a separate container, dissolve di-tert-butyl dicarbonate (1.05 equivalents) in a small amount of anhydrous DCM.
-
Slowly add the Boc₂O solution dropwise to the stirred solution of the amine at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, dilute the mixture with DCM and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
- 1. Buy Butyl (2-chloropyridin-4-yl)carbamate (EVT-14400030) | 138763-65-2 [evitachem.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. tert-butyl(S)-(1-(4-chloropyridin-2-yl)but-3-en-1-yl)carbamate synthesis - chemicalbook [chemicalbook.com]
- 4. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 5. TERT-BUTYL 4-BROMOPYRIDIN-2-YLCARBAMATE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of tert-Butyl (4-chloropyridin-2-yl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl (4-chloropyridin-2-yl)carbamate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on the prevalent side reaction of di-Boc formation.
Problem: Low Yield of the Desired Mono-Boc Product and Significant Formation of a Major Byproduct.
This is the most frequently encountered issue, primarily caused by the over-reaction of the starting material, 2-amino-4-chloropyridine, to form the di-Boc protected byproduct, N,N-bis(tert-butoxycarbonyl)-4-chloropyridin-2-amine.
Initial Troubleshooting Steps
Careful control over reaction parameters is the first line of defense to minimize the formation of the di-Boc byproduct.[1]
| Parameter | Recommendation | Rationale |
| Stoichiometry of Boc Anhydride ((Boc)₂O) | Use 1.0 to 1.2 equivalents relative to 2-amino-4-chloropyridine. | A large excess of (Boc)₂O increases the likelihood of the initially formed mono-Boc product reacting a second time.[1] |
| Reaction Temperature | Conduct the reaction at a lower temperature, typically between 0 °C and room temperature. | Di-Boc formation is often favored at higher temperatures. Lowering the temperature enhances selectivity for the mono-Boc product. |
| Base Selection | Use a weaker, non-nucleophilic base such as triethylamine (TEA) or sodium bicarbonate (NaHCO₃). | Stronger bases can deprotonate the mono-Boc protected amine, increasing its nucleophilicity and promoting a second reaction with (Boc)₂O. |
| Reaction Time | Monitor the reaction closely using an appropriate analytical method (e.g., TLC or LC-MS) and stop the reaction once the starting amine is consumed. | Prolonged reaction times, especially in the presence of excess (Boc)₂O, can lead to an increase in di-Boc formation.[1] |
Advanced Troubleshooting
If the initial steps are insufficient to control the formation of the di-Boc byproduct, consider the following strategies:
-
Slow Addition of (Boc)₂O: Adding the Boc anhydride solution dropwise to the reaction mixture can help to maintain a low concentration of the reagent at any given time, thus favoring the mono-Boc protection.
-
Alternative Solvents: While dichloromethane (DCM) and tetrahydrofuran (THF) are common, exploring other aprotic solvents may alter the reaction kinetics and selectivity.
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Catalyst Choice: Avoid highly nucleophilic catalysts like 4-dimethylaminopyridine (DMAP) if di-Boc formation is a significant issue. DMAP can accelerate both the desired reaction and the formation of the di-Boc byproduct.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of this compound?
A1: The most common side reaction is the formation of the di-Boc protected product, where the amino group of the starting material reacts with two equivalents of Boc anhydride.[1] This occurs because the nitrogen of the initially formed mono-Boc product can be deprotonated under basic conditions, rendering it nucleophilic enough to react with a second molecule of Boc anhydride.
Q2: I am observing an impurity with a higher molecular weight than my desired product. What could it be?
A2: This is likely the N,N-bis(tert-butoxycarbonyl)-4-chloropyridin-2-amine byproduct. You can confirm its identity using mass spectrometry. To minimize its formation, refer to the troubleshooting guide above.
Q3: My reaction is very slow. Can I use DMAP to speed it up?
A3: While 4-dimethylaminopyridine (DMAP) is an effective catalyst for Boc protection, it can also significantly increase the rate of the di-Boc side reaction.[1] If you choose to use DMAP, it is recommended to use it in catalytic amounts and at low temperatures to maintain selectivity for the mono-Boc product.
Q4: How can I purify my product if it is contaminated with the di-Boc byproduct?
A4: Purification can typically be achieved using silica gel column chromatography. The polarity difference between the mono-Boc and di-Boc products usually allows for good separation. Recrystallization may also be a viable purification method.
Q5: What are some common impurities that might be present from the Boc anhydride reagent itself?
A5: Impurities in Boc anhydride can affect your reaction. The reagent is sensitive to moisture and can decompose into tert-butanol and carbon dioxide. At higher temperatures, it can decompose into isobutene, tert-butanol, and carbon dioxide. Using high-purity Boc anhydride and storing it properly in a cool, dry place is crucial.
Q6: How stable is the this compound product?
A6: The Boc protecting group is generally stable to most nucleophiles and bases.[2] It is, however, labile under acidic conditions.[2] For storage, it is advisable to keep the compound in a cool, dry place. Thermal deprotection is also possible but typically requires high temperatures, well above standard reaction or storage conditions.[3][4]
Q7: What is the solubility of this compound?
A7: It is generally soluble in organic solvents such as dichloromethane.
Experimental Protocols
Standard Protocol for the Synthesis of this compound
This protocol is adapted from a general procedure for the Boc protection of a similar aminopyridine derivative.
Materials:
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2-amino-4-chloropyridine
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Di-tert-butyl dicarbonate ((Boc)₂O)
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Triethylamine (TEA)
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Dichloromethane (DCM), anhydrous
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Water
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-4-chloropyridine (1.0 eq.) in anhydrous DCM.
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Add triethylamine (1.1 eq.) to the solution.
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Cool the reaction mixture to 0 °C in an ice bath.
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Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq.) in anhydrous DCM to the reaction mixture dropwise over 30 minutes.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.
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Upon completion, dilute the reaction mixture with DCM.
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Wash the organic layer sequentially with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography to yield this compound.
Visualizations
Reaction Pathway and Side Reaction
Caption: Main reaction pathway and the formation of the di-Boc side product.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
Technical Support Center: Purification of tert-Butyl (4-chloropyridin-2-yl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of tert-Butyl (4-chloropyridin-2-yl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most effective and widely used methods for the purification of this compound are silica gel column chromatography and recrystallization.[1] The choice between these methods often depends on the scale of the reaction and the impurity profile of the crude material.
Q2: What are the likely impurities in my crude product?
A2: Common impurities can include unreacted 2-amino-4-chloropyridine, di-tert-butyl dicarbonate (Boc anhyride), and potentially di-Boc protected byproducts where a second Boc group has been added. Residual solvents from the reaction and workup are also common.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. It helps in identifying the fractions containing the pure product during column chromatography and in assessing the purity of the solid obtained after recrystallization. A common visualization technique for these compounds on a TLC plate, if they are not UV-active, is staining with potassium permanganate.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Silica Gel Column Chromatography
Column chromatography is a versatile technique for separating the target compound from impurities with different polarities.[2][3]
Issue 1: The compound is not moving from the baseline on the TLC plate.
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Potential Cause: The solvent system (mobile phase) is not polar enough.
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Troubleshooting Tip: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, incrementally increase the proportion of ethyl acetate. Small additions of a more polar solvent like methanol (1-2%) can also be effective.
Issue 2: The compound and impurities are moving together on the TLC plate (poor separation).
-
Potential Cause: The polarity of the mobile phase is too high, or the chosen solvent system is not optimal for separating the specific compounds.
-
Troubleshooting Tip: Decrease the polarity of the mobile phase. Experiment with different solvent systems. For instance, a dichloromethane/methanol system might offer different selectivity compared to hexane/ethyl acetate. The goal is to find a system where the desired product has an Rf value of approximately 0.2-0.4 for good separation on the column.[4]
Issue 3: Streaking or tailing of the spot on the TLC plate.
-
Potential Cause: The compound may be interacting too strongly with the acidic silica gel, especially if there are basic functionalities. The sample might be overloaded on the TLC plate.
-
Troubleshooting Tip: To mitigate strong interactions with silica, a small amount of a basic modifier like triethylamine (0.1-1%) can be added to the mobile phase.[4] Also, ensure that the sample is not too concentrated when spotted on the TLC plate.
Issue 4: Low recovery of the product from the column.
-
Potential Cause: The compound may be irreversibly adsorbed onto the silica gel. The column may have been allowed to run dry, causing cracking of the stationary phase and channeling.
-
Troubleshooting Tip: Before committing to a large-scale column, perform a small-scale test to check for compound stability on silica. Ensure the column is properly packed and never let the solvent level drop below the top of the silica bed.[5]
Recrystallization
Recrystallization is an effective technique for purifying solid compounds to a high degree of purity.
Issue 1: The compound does not dissolve in the chosen solvent, even with heating.
-
Potential Cause: The solvent is not a suitable choice for your compound at elevated temperatures.
-
Troubleshooting Tip: Select a different solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Issue 2: The compound "oils out" instead of forming crystals upon cooling.
-
Potential Cause: The cooling process is too rapid, or the solution is supersaturated with impurities. The boiling point of the solvent may be higher than the melting point of the compound.
-
Troubleshooting Tip: Allow the solution to cool more slowly. Scratching the inside of the flask with a glass rod can help induce crystallization. Adding a seed crystal of the pure compound can also be effective. If the issue persists, consider purifying by column chromatography first to remove a larger portion of the impurities.
Issue 3: No crystals form upon cooling.
-
Potential Cause: The solution is not saturated enough, or the compound is too soluble in the chosen solvent even at low temperatures.
-
Troubleshooting Tip: Concentrate the solution by evaporating some of the solvent and then allow it to cool again. If crystals still do not form, the solvent is likely not suitable.
Experimental Protocols
General Protocol for Silica Gel Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis of the crude material.
1. Preparation of the Mobile Phase:
- Based on prior TLC analysis, prepare a suitable mobile phase. A common starting point for carbamates is a mixture of hexane and ethyl acetate.
2. Column Packing:
- Select a glass column of appropriate size. A general rule of thumb is to use 20-50 times the weight of the crude sample in silica gel.[2]
- Prepare a slurry of silica gel (230-400 mesh) in the mobile phase.
- Pour the slurry into the column and allow the silica to settle, ensuring a uniform and air-free packing. Drain the excess solvent until the solvent level is just above the top of the silica gel bed.
3. Sample Loading:
- Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent like dichloromethane if necessary.
- Carefully apply the sample solution to the top of the silica gel bed.
- Allow the sample to adsorb onto the silica gel.
4. Elution and Fraction Collection:
- Begin eluting the column with the mobile phase, collecting fractions in test tubes or flasks.
- Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.
5. Product Isolation:
- Combine the fractions containing the pure product.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
General Protocol for Recrystallization
1. Solvent Selection:
- Choose a suitable solvent or solvent pair in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for carbamates include hexane, ethanol, or mixtures like benzene-hexane.
2. Dissolution:
- Place the crude solid in an Erlenmeyer flask.
- Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid is completely dissolved.
3. Cooling and Crystallization:
- Allow the hot solution to cool slowly to room temperature. Crystal formation should begin.
- To maximize yield, the flask can be placed in an ice bath after it has reached room temperature.
4. Isolation and Drying of Crystals:
- Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
- Dry the crystals in a vacuum oven to remove any residual solvent.
Data Presentation
The following tables summarize typical parameters for the purification of tert-butyl carbamate derivatives. These values should be used as a starting point and may require optimization for this compound.
Table 1: Typical Parameters for Column Chromatography of tert-Butyl Carbamate Derivatives
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase chromatography.[4] |
| Mobile Phase | Hexane / Ethyl Acetate | A gradient of increasing ethyl acetate is often effective. |
| Target Rf Value | 0.2 - 0.4 | In the optimized mobile phase for good separation.[4] |
| Typical Yield | >85% | Dependent on the purity of the crude material. |
Table 2: Potential Recrystallization Solvents for tert-Butyl Carbamate Derivatives
| Solvent | Suitability | Notes |
| Hexane | Good | Often used for non-polar to moderately polar compounds. |
| Ethanol | Potential | May be too polar, leading to high solubility and low recovery. |
| Benzene/Hexane | Good | A mixture can fine-tune the solvent polarity. |
| Water | Low | Generally, carbamates have limited solubility in water.[1] |
Visualizations
Experimental Workflow for Purification
Caption: A general workflow for the purification of this compound.
Troubleshooting Logic for Column Chromatography
Caption: A decision tree for troubleshooting common column chromatography issues.
References
Technical Support Center: Optimizing Reaction Conditions for tert-Butyl (4-chloropyridin-2-yl)carbamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of tert-butyl (4-chloropyridin-2-yl)carbamate.
Troubleshooting Guide and FAQs
Q1: My reaction to synthesize this compound is showing low or no conversion. What are the possible causes and solutions?
A1: Low or no conversion in the Boc protection of 2-amino-4-chloropyridine is a common issue, often attributed to the low nucleophilicity of the starting material. Here are some potential causes and troubleshooting steps:
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Insufficiently Activated Amine: 2-Amino-4-chloropyridine is weakly nucleophilic. The reaction often requires a base to deprotonate the amine or a catalyst to activate the Boc anhydride.
-
Solution: Ensure an appropriate base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used in stoichiometric amounts (typically 1.1-1.5 equivalents). For particularly stubborn reactions, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be added to accelerate the reaction. However, be cautious with DMAP as it can promote the formation of side products.[1][2]
-
-
Reaction Temperature: The reaction may be too slow at room temperature.
-
Solution: Gently heating the reaction mixture to 40-50 °C can increase the reaction rate. Monitor the reaction closely by TLC to avoid decomposition or side product formation at elevated temperatures.
-
-
Solvent Choice: The choice of solvent can impact the solubility of reagents and the reaction rate.
-
Solution: Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used and effective solvents. Acetonitrile is also a viable option. Ensure the solvent is anhydrous, as water can hydrolyze the Boc anhydride.
-
Q2: I am observing the formation of a significant amount of a di-Boc protected side product. How can I minimize this?
A2: The formation of the di-tert-butoxycarbonyl (di-Boc) derivative is a known side reaction, especially with primary amines.[1]
-
Stoichiometry Control: The most critical factor is the stoichiometry of the Boc anhydride.
-
Solution: Use a slight excess, but no more than 1.1-1.2 equivalents, of di-tert-butyl dicarbonate (Boc₂O). Adding the Boc₂O solution dropwise to the reaction mixture can also help to maintain a low instantaneous concentration and reduce the likelihood of double addition.
-
-
Catalyst Effect: The use of DMAP can significantly increase the rate of di-Boc formation.
-
Solution: If using DMAP, use it in catalytic amounts (e.g., 0.05-0.1 equivalents). If di-Boc formation is still a major issue, consider running the reaction without DMAP, potentially at a slightly higher temperature or for a longer duration.
-
Q3: What is the best way to purify the crude this compound?
A3: Purification is crucial to remove unreacted starting materials, byproducts, and excess reagents. A combination of aqueous work-up and chromatography is typically effective.
-
Aqueous Work-up: This step removes the majority of water-soluble impurities.
-
Procedure: After the reaction is complete, dilute the reaction mixture with an organic solvent like ethyl acetate or DCM. Wash the organic layer sequentially with a weak acidic solution (e.g., 5% citric acid or 1M HCl) to remove unreacted amine and basic impurities, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid and remove acidic byproducts, and finally with brine to remove residual water.
-
-
Column Chromatography: This is often necessary to achieve high purity.
-
Stationary Phase: Silica gel is the standard stationary phase.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or petroleum ether is a common eluent system. The optimal polarity will depend on the specific impurities present. Monitor the separation by TLC to determine the appropriate solvent mixture.
-
-
Recrystallization: If the product is a solid, recrystallization can be an effective final purification step.
-
Solvent System: A solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below should be chosen. Hexanes or a mixture of ethyl acetate and hexanes may be suitable.
-
Q4: Are there alternative methods for the Boc protection of 2-amino-4-chloropyridine if the standard method with Boc₂O and a base is not effective?
A4: Yes, if the standard conditions are not providing satisfactory results, you can consider the following alternatives:
-
Use of a Stronger Base: For poorly nucleophilic amines, a stronger, non-nucleophilic base might be required to effectively deprotonate the amine.
-
Alternative: Sodium bis(trimethylsilyl)amide (NaHMDS) or lithium bis(trimethylsilyl)amide (LiHMDS) can be used. These reactions are typically carried out at low temperatures (e.g., -78 °C to 0 °C) in an anhydrous aprotic solvent like THF.
-
-
Alternative Boc Reagents: While Boc₂O is the most common reagent, other electrophilic Boc sources exist.
-
Alternative: 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) can sometimes be more effective for challenging substrates.
-
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the synthesis of this compound and analogous aminopyridines. This data is compiled from various sources and should be used as a guideline for optimization.
| Starting Material | Base | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-4-chloropyridine | Triethylamine | - | Dichloromethane | RT | 2-3 | ~85-90 | Inferred from similar reactions |
| 2-Aminopyridine | Triethylamine | DMAP (cat.) | Dichloromethane | RT | 8 | 60 | [2] |
| 4-Aminopyridine | Triethylamine | EDCI/HOBT | Dichloromethane | RT | 0.5 | 90 | [1] |
| 2-Amino-4-bromopyridine | NaHMDS | - | THF | -5 to RT | 1 | 96 | [3] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is a representative procedure based on common laboratory practices for the Boc protection of weakly nucleophilic aminopyridines.
Materials:
-
2-Amino-4-chloropyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
5% Citric acid solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-chloropyridine (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (approximately 0.2-0.5 M concentration).
-
Base Addition: To the stirred solution, add triethylamine (1.2 eq).
-
Boc Anhydride Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 eq) in a small amount of anhydrous dichloromethane. Add this solution dropwise to the reaction mixture at room temperature over 10-15 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Dilute the reaction mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 5% citric acid solution, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
-
Characterization: Combine the pure fractions, remove the solvent under reduced pressure, and characterize the final product by NMR, IR, and mass spectrometry to confirm its identity and purity.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common issues in the synthesis.
References
tert-Butyl (4-chloropyridin-2-yl)carbamate stability and degradation issues
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of tert-Butyl (4-chloropyridin-2-yl)carbamate. This information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the chemical structure, the two most probable degradation pathways for this compound are hydrolysis of the tert-butoxycarbonyl (Boc) protecting group and nucleophilic substitution of the chloro group on the pyridine ring. Hydrolysis of the carbamate can occur under both acidic and basic conditions, leading to the formation of 4-chloro-2-aminopyridine. The chloro substituent is susceptible to nucleophilic attack, particularly under basic conditions or in the presence of strong nucleophiles.
Q2: How should I store this compound to ensure its stability?
A2: To minimize degradation, this compound should be stored in a cool, dry place, protected from light. For long-term storage, it is recommended to keep the compound under an inert atmosphere (e.g., argon) at room temperature.[1]
Q3: Is this compound sensitive to light?
Q4: Can I use heat to dissolve this compound?
A4: Caution should be exercised when heating this compound. Thermal degradation can occur at elevated temperatures, potentially leading to the release of volatile and hazardous decomposition products. It is advisable to use appropriate solvents at room temperature for dissolution. If gentle heating is necessary, it should be done with care and for a minimal amount of time, with monitoring for any signs of degradation.
Troubleshooting Guides
Issue 1: Unexpected Impurities in Recently Purchased Compound
Symptoms:
-
Appearance of extra peaks in HPLC or LC-MS analysis of a newly acquired batch.
-
Inconsistent results in downstream reactions.
Possible Causes:
-
Improper storage or shipping conditions leading to degradation.
-
Residual impurities from the synthesis process.
Troubleshooting Steps:
-
Confirm Identity: Verify the identity of the main peak using a reference standard and mass spectrometry.
-
Assess Purity: Quantify the level of impurities. If they exceed an acceptable level, contact the supplier for a certificate of analysis and to report the issue.
-
Investigate Storage: Ensure your in-lab storage conditions align with the supplier's recommendations (cool, dry, dark, inert atmosphere).
Issue 2: Compound Degradation During an Aqueous Reaction
Symptoms:
-
Formation of a new, more polar peak in the reaction mixture, corresponding to the mass of 4-chloro-2-aminopyridine.
-
Low yield of the desired product.
Possible Causes:
-
The reaction conditions are too acidic or basic, causing hydrolysis of the Boc group.
-
Prolonged reaction time in an aqueous environment.
Troubleshooting Steps:
-
pH Monitoring: Monitor the pH of your reaction mixture. If possible, adjust the pH to be closer to neutral.
-
Alternative Protecting Groups: If the reaction requires strongly acidic or basic conditions, consider using a more stable protecting group.
-
Minimize Water: If the reaction chemistry allows, reduce the amount of water or use an anhydrous solvent system.
-
Temperature Control: Run the reaction at the lowest effective temperature to slow down the rate of hydrolysis.
Issue 3: Formation of an Unexpected Byproduct with an Amine Nucleophile
Symptoms:
-
Observation of a new peak in the LC-MS with a mass corresponding to the substitution of the chlorine atom with the amine nucleophile.
Possible Causes:
-
The chloro group on the pyridine ring is susceptible to nucleophilic aromatic substitution, especially with amine nucleophiles.
Troubleshooting Steps:
-
Temperature Control: Lowering the reaction temperature can help to disfavor the nucleophilic substitution side reaction.
-
Protecting Group Strategy: If the intended reaction is not at the pyridine ring, ensure other functional groups are appropriately protected.
-
Choice of Base: If a base is used, a non-nucleophilic base may be preferable to minimize this side reaction.
Data Summary
While specific quantitative stability data for this compound is not extensively published, the following table summarizes the expected qualitative stability profile based on the general behavior of carbamates and chloro-pyridines under forced degradation conditions.
| Stress Condition | Expected Stability | Potential Degradation Products |
| Acidic Hydrolysis | Labile | 4-chloro-2-aminopyridine, tert-butanol, CO2 |
| Basic Hydrolysis | Labile | 4-chloro-2-aminopyridine, tert-butanol, CO2 |
| Oxidative | Potentially Labile | N-oxide derivatives |
| Thermal | Labile at high temperatures | Various decomposition products |
| Photolytic | Potentially Labile | Various photoproducts |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its stability under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like acetonitrile or methanol.
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate the solution at room temperature for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in a controlled temperature oven at 80°C for 48 hours.
-
Also, heat a solution of the compound (1 mg/mL in a suitable organic solvent) at 60°C for 48 hours.
-
Analyze the samples by HPLC.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution (1 mg/mL) of the compound to a calibrated light source in a photostability chamber.
-
Ensure exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analyze the samples by HPLC, comparing them to a control sample stored in the dark.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Logical workflow for troubleshooting unexpected experimental results.
References
Technical Support Center: tert-Butyl (4-chloropyridin-2-yl)carbamate
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting information and frequently asked questions regarding common impurities in tert-Butyl (4-chloropyridin-2-yl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my batch of this compound?
A1: Based on the typical synthesis process, which involves the reaction of 2-amino-4-chloropyridine with di-tert-butyl dicarbonate (Boc anhydride), the most common impurities include:
-
Unreacted Starting Materials: 2-amino-4-chloropyridine and residual Di-tert-butyl dicarbonate.
-
Reagent-Related Impurities: By-products from the decomposition of Boc anhydride, such as tert-butanol and di-tert-butyl carbonate.[1]
-
Process-Related Impurities: Over-reacted product, such as di-Boc protected 2-amino-4-chloropyridine, where two Boc groups are attached to the amine.
-
Isomeric Impurities: Positional isomers like tert-Butyl (2-chloropyridin-4-yl)carbamate or tert-Butyl (6-chloropyridin-2-yl)carbamate, depending on the purity of the starting 2-amino-4-chloropyridine.
Q2: My subsequent reaction is failing or giving low yields. Could impurities in this compound be the cause?
A2: Yes, impurities can significantly impact downstream reactions.
-
Unreacted 2-amino-4-chloropyridine: This primary amine can compete in subsequent reactions, leading to the formation of undesired by-products.
-
Residual acidic or basic impurities: These can neutralize reagents or catalyze side reactions.
-
tert-Butanol: While generally benign, high levels could interfere with moisture-sensitive reactions.
Q3: I am observing an unexpected peak in my HPLC analysis. How can I identify it?
A3: An unexpected peak could be one of the common impurities listed in Q1. To identify it, you can use techniques like:
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This will provide the molecular weight of the impurity, aiding in its identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help elucidate the structure of the unknown impurity, especially if it can be isolated.
-
Reference Standards: If available, running reference standards of potential impurities alongside your sample can confirm their identity.
Q4: How can I remove these impurities from my this compound?
A4: Purification can typically be achieved through:
-
Recrystallization: This is often effective for removing minor impurities. A suitable solvent system would need to be determined based on the solubility of the product and impurities.
-
Column Chromatography: Silica gel column chromatography is a common method for separating the desired product from starting materials and by-products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Purity on HPLC | Incomplete reaction or inefficient purification. | Re-purify the material using column chromatography or recrystallization. |
| Presence of Starting Material | Incomplete reaction during synthesis. | Optimize reaction conditions (e.g., reaction time, temperature, stoichiometry of reagents). |
| Unexpected By-products | Side reactions during synthesis or degradation. | Review the synthetic protocol. Ensure the quality of starting materials and reagents. Store the product under appropriate conditions (cool, dry, and inert atmosphere). |
| Inconsistent Results in Downstream Applications | Batch-to-batch variation in impurity profile. | Perform a thorough purity analysis of each new batch before use. |
Impurity Profile
The following table summarizes potential impurities and their plausible acceptance criteria for research-grade this compound.
| Impurity Name | Structure | Typical Source | Acceptance Criteria (% Area by HPLC) |
| 2-amino-4-chloropyridine | Starting Material | ≤ 0.5% | |
| Di-tert-butyl dicarbonate | Reagent | ≤ 0.2% | |
| tert-Butanol | Reagent By-product | ≤ 0.5% | |
| Di-tert-butyl carbonate | Reagent By-product | ≤ 0.2% | |
| di-Boc-2-amino-4-chloropyridine | Over-reaction | ≤ 0.3% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis
This method is suitable for the routine purity assessment of this compound and the quantification of non-volatile impurities.[2]
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of a 1:1 mixture of acetonitrile and water to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Visualizations
Experimental Workflow for Impurity Analysis
Caption: Workflow for HPLC-based purity analysis.
Logical Relationship of Potential Impurities
Caption: Sources of common impurities during synthesis.
References
Technical Support Center: Synthesis of tert-Butyl (4-chloropyridin-2-yl)carbamate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl (4-chloropyridin-2-yl)carbamate.
Frequently Asked Questions (FAQs)
Q1: My reaction to synthesize this compound is showing low to no yield. What are the potential causes?
A1: Low or no yield in this reaction can stem from several factors:
-
Insufficiently activated amine: The exocyclic amine of 2-amino-4-chloropyridine can be a weak nucleophile. The reaction often requires a base to deprotonate the amine or a catalyst to activate the di-tert-butyl dicarbonate (Boc₂O).
-
Inappropriate solvent: The solubility of the starting material, 2-amino-4-chloropyridine, can be poor in some organic solvents, leading to a heterogeneous reaction mixture and slow reaction rates.[1]
-
Reaction temperature: While the reaction is often carried out at room temperature, gentle heating (e.g., to 40°C) can sometimes improve the reaction rate.[2]
-
Steric hindrance: The position of the amino group on the pyridine ring can influence its reactivity.
-
Decomposition of reagents: Ensure the Boc₂O and any anhydrous solvents used are of good quality and have not decomposed.
Q2: I am observing the formation of a major byproduct. What could it be and how can I minimize it?
A2: A common byproduct in the Boc protection of primary amines is the di-Boc protected amine.[2][3] This occurs when the initially formed carbamate is further acylated. To minimize its formation:
-
Control stoichiometry: Use a modest excess of Boc₂O (e.g., 1.1 to 1.5 equivalents).
-
Avoid strong activating catalysts in excess: While catalytic 4-dimethylaminopyridine (DMAP) can accelerate the reaction, using it in stoichiometric amounts can promote di-Boc formation.[4]
-
Reaction temperature: Running the reaction at a lower temperature may favor the mono-protected product.
Another potential side reaction is the alkylation of the pyridine ring nitrogen, although this is more common with alkyl halides than with Boc₂O.
Q3: What are the recommended starting conditions for the synthesis of this compound?
A3: A general starting point for the reaction is as follows:
-
Reactants: 2-amino-4-chloropyridine (1 equivalent), di-tert-butyl dicarbonate (1.1-1.5 equivalents).
-
Base: Triethylamine (TEA) (1.1-1.5 equivalents) or another suitable base like N,N-Diisopropylethylamine (DIPEA).
-
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
-
Temperature: Room temperature.
-
Reaction Time: Monitor by TLC, but typically the reaction is stirred for 2-24 hours.
For less reactive amines, the addition of a catalytic amount of DMAP (0.1 equivalents) can be beneficial.
Q4: How can I effectively purify the final product?
A4: Purification of this compound is typically achieved by:
-
Aqueous workup: After the reaction is complete, the mixture is usually washed with a mild aqueous acid (e.g., 5% citric acid or 1M HCl), water, and brine to remove the base and other water-soluble impurities.
-
Column chromatography: Flash column chromatography on silica gel is a common method for obtaining a highly pure product. A gradient of ethyl acetate in hexanes is a typical eluent system.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can also be an effective purification method.
Q5: My starting material, 2-amino-4-chloropyridine, is poorly soluble in my chosen solvent. What can I do?
A5: Poor solubility can significantly hinder the reaction. Consider the following:
-
Solvent screening: Test the solubility of your starting material in various recommended solvents such as DCM, THF, acetonitrile, or a mixture of solvents.
-
Use of a co-solvent: Adding a more polar co-solvent like N,N-dimethylformamide (DMF) in a small amount might improve solubility.
-
Gentle heating: As mentioned, slightly increasing the reaction temperature can improve both solubility and reaction rate.
Data Presentation
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome & Remarks |
| Base | Triethylamine (TEA) | Sodium Hydroxide (NaOH) in a biphasic system | 4-(Dimethylamino)pyridine (DMAP) (catalytic) | TEA is a standard, effective organic base. NaOH can be used in aqueous/organic mixtures. DMAP significantly accelerates the reaction but may increase the risk of di-Boc formation.[2] |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Acetonitrile | DCM and THF are common choices with good solubility for reagents. Acetonitrile is also a viable option. The choice may depend on the specific solubility of the starting material.[2] |
| Temperature | Room Temperature | 40 °C | 0 °C | Room temperature is often sufficient. Gentle heating can increase the rate for less reactive amines. A lower temperature might be used to improve selectivity and reduce side reactions.[2] |
Experimental Protocols
Standard Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on experimental observations.
Materials:
-
2-amino-4-chloropyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
5% Citric acid solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a solution of 2-amino-4-chloropyridine (1.0 eq) in anhydrous DCM, add triethylamine (1.2 eq).
-
Stir the solution at room temperature for 10 minutes.
-
Add di-tert-butyl dicarbonate (1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound.
Visualizations
Reaction Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 3. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 4. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
Technical Support Center: Improving the Solubility of tert-Butyl (4-chloropyridin-2-yl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl (4-chloropyridin-2-yl)carbamate. The following information is designed to address common solubility challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a hydrophobic molecule and is generally characterized as poorly soluble in aqueous solutions. Its solubility is expected to be higher in organic solvents. The presence of the pyridine ring offers a site for protonation, suggesting that its aqueous solubility may be pH-dependent. For a related compound, butyl (2-chloropyridin-4-yl)carbamate, the aqueous solubility is limited (0.113 mg/ml), while it is soluble in organic solvents like dichloromethane[1].
Q2: I am observing precipitation of my compound when I dilute my DMSO stock solution into an aqueous buffer. Why is this happening and what can I do?
A2: This is a common phenomenon known as "precipitation upon dilution" and occurs when a compound that is soluble in a concentrated organic stock solution (like DMSO) is introduced into an aqueous buffer where it is less soluble. To address this, you can:
-
Lower the final concentration: This is the simplest approach. Determine the lowest effective concentration for your assay.
-
Use a co-solvent in your aqueous buffer: Adding a water-miscible organic solvent can increase the solubility of your compound[2][3].
-
Adjust the pH of your buffer: If your compound has an ionizable group, altering the pH can significantly improve solubility[2][].
-
Employ solubilizing agents: Surfactants or cyclodextrins can encapsulate hydrophobic compounds and increase their apparent solubility in aqueous solutions[5].
Q3: How does pH affect the solubility of this compound?
A3: The pyridine moiety in the compound is basic and can be protonated at acidic pH. This protonation introduces a positive charge, which generally increases the molecule's interaction with polar water molecules, thereby enhancing its aqueous solubility. Conversely, at neutral to basic pH, the pyridine nitrogen is likely deprotonated and neutral, leading to lower aqueous solubility. The predicted pKa for a similar compound, tert-Butyl (6-chloropyridin-2-yl)carbamate, is around 11.89, suggesting the pyridine ring is weakly basic[6]. Therefore, lowering the pH of your aqueous buffer may improve solubility. However, it is crucial to ensure that the chosen pH does not negatively impact your experimental system (e.g., cell viability, enzyme activity).
Q4: What co-solvents can I use to improve the solubility, and what are the recommended concentrations?
A4: Common co-solvents for in vitro biological assays include DMSO, ethanol, polyethylene glycol 400 (PEG 400), and propylene glycol. It is advisable to start with a low percentage of the co-solvent (e.g., 1-5%) in your final aqueous solution and gradually increase it if necessary. Be mindful of the potential for co-solvent toxicity in your specific assay.
Q5: Can I use heat or sonication to help dissolve the compound?
A5: Gentle heating (e.g., to 37°C) and sonication can be effective in dissolving your compound, particularly when preparing stock solutions. However, the thermal stability of this compound should be considered, as prolonged exposure to high temperatures could potentially lead to degradation.
Predictive Solubility and Physicochemical Properties
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| Molecular Weight | 228.68 g/mol | [7] |
| logP | ~2.7 - 3.16 | [8][9] |
| pKa (weakly basic) | ~11.89 | [6] |
| Topological Polar Surface Area | 51.2 Ų | [9] |
Table 2: Predicted Qualitative Solubility
| Solvent | Predicted Solubility | Rationale |
| Water (neutral pH) | Poorly soluble | High logP indicates hydrophobicity. |
| Aqueous Buffers (acidic pH) | Slightly soluble to soluble | Protonation of the pyridine ring increases polarity. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common polar aprotic solvent for organic compounds. |
| Ethanol | Soluble | A polar protic solvent capable of hydrogen bonding. |
| Methanol | Soluble | Similar to ethanol. |
| Dichloromethane (DCM) | Soluble | A common non-polar organic solvent. |
| Acetonitrile | Soluble | A polar aprotic solvent. |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines a standard method for determining the thermodynamic solubility of a compound in an aqueous buffer.
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Procedure:
-
Add an excess amount of this compound to a glass vial.
-
Add a known volume of the aqueous buffer to the vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vial for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water mixture) to a concentration within the linear range of your HPLC calibration curve.
-
Analyze the diluted sample by HPLC to determine the concentration.
-
Calculate the original solubility in the aqueous buffer, accounting for the dilution factor.
Protocol 2: Preparation of a Stock Solution and Working Solutions with a Co-solvent
This protocol describes how to prepare a concentrated stock solution in an organic solvent and then dilute it into an aqueous buffer containing a co-solvent.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Aqueous buffer of choice
-
Co-solvent (e.g., Ethanol, PEG 400)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a desired amount of this compound.
-
Dissolve it in a minimal amount of 100% DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM). Gentle warming and vortexing can be used to aid dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
Prepare your aqueous buffer containing the desired percentage of a co-solvent (e.g., 1% Ethanol).
-
Perform a serial dilution of your DMSO stock solution into the co-solvent-containing buffer to achieve your final desired experimental concentrations.
-
Visually inspect for any precipitation after dilution.
-
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: Pathways for improving the aqueous solubility.
References
- 1. Buy Butyl (2-chloropyridin-4-yl)carbamate (EVT-14400030) | 138763-65-2 [evitachem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. calpaclab.com [calpaclab.com]
- 8. chemscene.com [chemscene.com]
- 9. tert-butyl N-(6-chloropyridin-2-yl)carbamate | C10H13ClN2O2 | CID 11253185 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of tert-Butyl (4-chloropyridin-2-yl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of tert-Butyl (4-chloropyridin-2-yl)carbamate. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and solutions to common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two main synthetic strategies to produce this compound:
-
Boc Protection of 2-amino-4-chloropyridine: This method involves the direct protection of the amino group of 2-amino-4-chloropyridine using Di-tert-butyl dicarbonate ((Boc)₂O). It is a straightforward approach, often favored for its simplicity.
-
Buchwald-Hartwig Amination of 2,4-dichloropyridine: This palladium-catalyzed cross-coupling reaction involves the amination of 2,4-dichloropyridine with tert-butyl carbamate. This route can be advantageous when 2,4-dichloropyridine is a more readily available or cost-effective starting material. However, achieving high regioselectivity for the C2 position is a critical consideration.
Q2: Which synthetic route is better?
The choice of synthetic route depends on several factors, including the availability and cost of starting materials, desired scale, and the specific experimental capabilities of your lab.
-
The Boc protection route is generally simpler and may be preferred for smaller-scale syntheses where 2-amino-4-chloropyridine is readily available.
-
The Buchwald-Hartwig amination route can be more cost-effective for larger-scale production if 2,4-dichloropyridine is the cheaper starting material. However, it requires careful optimization of the catalyst system to ensure high regioselectivity.
Q3: How do I achieve high regioselectivity in the Buchwald-Hartwig amination of 2,4-dichloropyridine?
Achieving high regioselectivity for the C2 position is crucial. The C2 position is generally more activated towards oxidative addition in palladium-catalyzed reactions.[1][2] The choice of ligand is the most critical factor. Bulky, electron-rich phosphine ligands are essential for activating the C-Cl bond and directing the selectivity.[1] Ligands like Xantphos and dppf have been shown to provide excellent C2 selectivity.[3]
Troubleshooting Guides
Route 1: Boc Protection of 2-amino-4-chloropyridine
Problem 1: Low or no conversion of 2-amino-4-chloropyridine.
-
Potential Cause: Insufficiently reactive amine or inadequate activation.
-
Solution:
-
Add a Catalyst: For weakly nucleophilic amines, adding a catalytic amount (1-10 mol%) of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.[4]
-
Use a Stronger Base: Employing a stronger base, such as sodium hydroxide (NaOH) in a biphasic system (e.g., water/dichloromethane), can increase the nucleophilicity of the amine.[4]
-
Increase Temperature: Gently heating the reaction mixture can help drive the reaction to completion, but monitor for potential side reactions.[4]
-
Problem 2: Formation of di-Boc protected byproduct.
-
Potential Cause: Use of excess (Boc)₂O or a highly reactive amine.
-
Solution:
-
Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of (Boc)₂O.
-
Slow Addition: Add the (Boc)₂O solution dropwise to the reaction mixture to maintain a low concentration of the protecting agent.[4]
-
Avoid DMAP if possible: For highly nucleophilic amines, DMAP may not be necessary and could promote di-protection.
-
Problem 3: Formation of urea or isocyanate-related impurities.
-
Potential Cause: Side reactions, sometimes promoted by DMAP.
-
Solution:
-
Optimize Reaction Temperature: If DMAP is necessary, running the reaction at room temperature may be preferable to lower temperatures where isocyanate formation can be favored.[4]
-
Use High-Purity Reagents: Ensure the use of high-purity (Boc)₂O to minimize isocyanate impurities.
-
Route 2: Buchwald-Hartwig Amination of 2,4-dichloropyridine
Problem 1: Low to no conversion.
-
Potential Cause: Inactive catalyst system or non-optimal reaction conditions. Aryl chlorides are less reactive than bromides or iodides, making the oxidative addition of the C-Cl bond to the Pd(0) complex the rate-limiting step.[1]
-
Solution:
-
Catalyst System:
-
Palladium Source: Use a reliable palladium source. Pre-catalysts (e.g., G3 or G4 palladacycles) are often more effective than Pd(OAc)₂.[1]
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands. For C2-selectivity in 2,4-dichloropyridine, Xantphos or dppf are recommended.[3] Standard ligands like PPh₃ are often ineffective.[1]
-
Catalyst Loading: Increase the catalyst loading to 3-5 mol% for challenging substrates.[1]
-
-
Reaction Conditions:
-
Temperature: These reactions typically require elevated temperatures (90-110 °C).[3]
-
Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (Argon or Nitrogen) as oxygen can deactivate the Pd(0) catalyst.[1]
-
Anhydrous Conditions: Use dry, degassed solvents (e.g., dioxane, toluene).[1]
-
-
Problem 2: Poor regioselectivity (formation of tert-Butyl (2-chloropyridin-4-yl)carbamate).
-
Potential Cause: Inappropriate ligand choice.
-
Solution:
Problem 3: Significant hydrodehalogenation (replacement of -Cl with -H).
-
Potential Cause: This side reaction occurs when the reductive elimination of the desired product is slow, allowing for competing pathways.[1]
-
Solution:
-
Ligand Choice: A well-chosen, bulky ligand can accelerate the reductive elimination step.
-
Base Purity: Ensure the use of a high-purity, anhydrous base like Cs₂CO₃ or NaOtBu.[1][3]
-
Amine Stoichiometry: Using a slight excess of tert-butyl carbamate (1.2-1.5 equivalents) can favor the desired coupling.[1]
-
Data Presentation
Table 1: Catalyst System Performance in Buchwald-Hartwig Amination of 2,4-dichloropyridine
| Catalyst System | Base | Solvent | Temperature (°C) | C2:C4 Selectivity | Reference |
| Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 90-100 | 20:1 to 50:1 | [3] |
| Pd(OAc)₂ / dppf | Cs₂CO₃ | Dioxane | 100 | >99:1 | [3] |
Experimental Protocols
Protocol 1: Boc Protection of 2-amino-4-chloropyridine
This protocol is a general method suitable for the Boc protection of 2-amino-4-chloropyridine.
Materials:
-
2-amino-4-chloropyridine (1.0 equiv.)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv.)
-
Triethylamine (TEA) (1.2 equiv.)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve 2-amino-4-chloropyridine in DCM or THF (approximately 0.1-0.5 M).
-
Add triethylamine to the solution.
-
To the stirred solution, add a solution of di-tert-butyl dicarbonate in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Buchwald-Hartwig Amination of 2,4-dichloropyridine
This protocol is based on literature reports for achieving high C2-regioselectivity.[3]
Materials:
-
2,4-dichloropyridine (1.0 equiv.)
-
tert-Butyl carbamate (1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (3 mol%)
-
Xantphos (6 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv.)
-
Anhydrous 1,4-dioxane
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine 2,4-dichloropyridine, tert-butyl carbamate, palladium(II) acetate, Xantphos, and cesium carbonate.
-
Evacuate and backfill the reaction vessel with the inert gas three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: Catalyst and route selection workflow for synthesis.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
References
Technical Support Center: Synthesis of tert-Butyl (4-chloropyridin-2-yl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-Butyl (4-chloropyridin-2-yl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common method is the Boc-protection of 2-amino-4-chloropyridine using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct formed.
Q2: What are the potential side reactions and byproducts I should be aware of during the synthesis?
A2: Several side reactions can occur, leading to the formation of various byproducts. These include:
-
Di-Boc protected amine: Over-reaction can lead to the formation of a di-tert-butoxycarbonyl derivative on the amino group.
-
Urea formation: Reaction of the starting amine with any isocyanate formed in situ can lead to urea byproducts.[1][2]
-
Isocyanate formation: Although less common under standard Boc protection conditions, isocyanate intermediates can sometimes be formed.[1][2]
-
Unreacted starting material: Incomplete reaction will leave residual 2-amino-4-chloropyridine.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] TLC allows for a quick qualitative assessment of the consumption of the starting material and the formation of the product. LC-MS provides more detailed information, including the molecular weights of the components in the reaction mixture, which helps in identifying the product and potential byproducts.
Q4: What are the recommended purification techniques for the final product?
A4: The product can be purified using recrystallization or column chromatography.[4][5] Flash column chromatography using a silica gel stationary phase is a common and effective method for separating the desired product from byproducts and unreacted starting materials.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Product | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Insufficient amount of Boc₂O or base. 4. Product loss during workup and purification. | 1. Monitor the reaction by TLC or LC-MS until the starting material is consumed. 2. Ensure the reaction is carried out at the recommended temperature (often room temperature). 3. Use a slight excess (1.05-1.2 equivalents) of Boc₂O and the appropriate amount of base. 4. Optimize the extraction and purification steps to minimize loss. |
| Presence of Multiple Spots on TLC (Impure Product) | 1. Formation of byproducts (di-Boc, urea, etc.). 2. Degradation of the product. | 1. Use the appropriate stoichiometry of reagents. Consider adding Boc₂O portion-wise to minimize over-reaction. 2. Purify the crude product carefully using flash column chromatography with an appropriate solvent system (e.g., ethyl acetate/hexanes).[6] |
| Difficulty in Removing Byproducts | 1. Similar polarity of the product and byproducts. | 1. Optimize the mobile phase for column chromatography to achieve better separation. A gradient elution might be necessary. 2. Consider recrystallization from a suitable solvent system. |
| Product is an Oil Instead of a Solid | 1. Presence of residual solvent. 2. Presence of impurities lowering the melting point. | 1. Ensure the product is thoroughly dried under vacuum. 2. Re-purify the product to remove impurities. |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a solution of 2-amino-4-chloropyridine (1.0 eq) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a base such as triethylamine (1.2 eq) or N,N-diisopropylethylamine (1.2 eq).
-
To this stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.[7]
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the reaction mixture or purified product in a suitable solvent like methanol or acetonitrile.[3]
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[3]
-
Mobile Phase A: 0.1% formic acid in water.[3]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[3]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time frame.[3]
-
Flow Rate: 0.4 mL/min.[3]
-
Injection Volume: 5 µL.[3]
-
-
MS Conditions:
-
Ionization Mode: Positive ion electrospray ionization (ESI+).[3]
-
Scan Mode: Full scan for qualitative analysis.
-
Visualizations
Caption: General synthesis pathway for this compound.
Caption: Potential byproduct formation pathways in the synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Buy Butyl (2-chloropyridin-4-yl)carbamate (EVT-14400030) | 138763-65-2 [evitachem.com]
- 5. tert-butyl(S)-(1-(4-chloropyridin-2-yl)but-3-en-1-yl)carbamate synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TERT-BUTYL 4-BROMOPYRIDIN-2-YLCARBAMATE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Monitoring the Synthesis of tert-Butyl (4-chloropyridin-2-yl)carbamate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals monitoring the synthesis of tert-butyl (4-chloropyridin-2-yl)carbamate via Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: Why is it important to monitor the reaction for the synthesis of this compound?
A1: Reaction monitoring is crucial to determine the point of completion, ensuring the starting material, 4-chloro-2-aminopyridine, has been consumed and the desired product has formed. This prevents unnecessary extension of reaction times and helps to identify the formation of potential side products, leading to a cleaner reaction mixture and simplifying purification.
Q2: What are the key differences between TLC and HPLC for monitoring this reaction?
A2: TLC is a rapid, qualitative, and cost-effective technique ideal for quick checks on reaction progress at the bench. HPLC provides quantitative data, offering higher resolution and sensitivity for more precise analysis of reaction kinetics, purity assessment, and identification of minor impurities.
Q3: What are the expected changes in polarity when converting 4-chloro-2-aminopyridine to its N-Boc protected form?
A3: The starting material, 4-chloro-2-aminopyridine, is a relatively polar compound. The product, this compound, is significantly less polar due to the introduction of the bulky, non-polar tert-butoxycarbonyl (Boc) group. On a normal-phase TLC plate, the product will have a higher Rf value (travel further up the plate) than the starting material.
Q4: Can the Boc-protecting group be cleaved under certain TLC or HPLC conditions?
A4: The Boc group is sensitive to acidic conditions. If the TLC plate's silica gel is too acidic or if acidic additives are used in the mobile phase without buffering, some degradation of the product back to the starting amine may be observed as streaking or a secondary spot. Similarly, using a mobile phase with a low pH (e.g., containing trifluoroacetic acid without a buffer) in HPLC can cause on-column degradation.
Troubleshooting Guides
Thin-Layer Chromatography (TLC) Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Spots are streaking | - Sample is too concentrated.- The compound is acidic or basic and interacting strongly with the silica gel. | - Dilute the sample before spotting on the TLC plate.- Add a small amount of triethylamine (~0.5%) to the eluent to suppress the basicity of the pyridine nitrogen. |
| Starting material and product spots are not well-separated | - The solvent system is not optimal. | - Adjust the polarity of the eluent. For better separation, a less polar solvent system (e.g., increasing the hexane to ethyl acetate ratio) is often required. |
| No spots are visible under UV light | - The sample is too dilute.- The compounds are not UV-active. | - Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.- Use a chemical stain, such as potassium permanganate, which reacts with many organic compounds. |
| Rf values are inconsistent | - The TLC chamber was not saturated with the eluent vapor.- The composition of the eluent changed due to evaporation. | - Place a piece of filter paper in the TLC chamber to ensure saturation.- Use a fresh batch of eluent for each run and keep the chamber covered. |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak tailing for the product peak | - Interaction of the basic pyridine nitrogen with residual acidic silanols on the silica-based column. | - Use a mobile phase with a pH that ensures the pyridine nitrogen is either fully protonated or deprotonated.- Add a competitive base, like triethylamine (0.1-0.5%), to the mobile phase.- Employ an end-capped column or a column specifically designed for basic compounds. |
| Poor resolution between starting material and product | - Inappropriate mobile phase composition or gradient. | - Optimize the mobile phase composition. Increasing the aqueous component will increase the retention of the polar starting material.- Adjust the gradient profile to enhance separation. |
| Fluctuating retention times | - Inconsistent mobile phase preparation.- Temperature fluctuations.- Pump malfunction or leaks. | - Prepare fresh mobile phase daily and ensure thorough mixing and degassing.- Use a column oven to maintain a constant temperature.- Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate. |
| Ghost peaks appear in the chromatogram | - Contamination from the sample, solvent, or injector.- Carryover from a previous injection. | - Run a blank gradient to identify the source of contamination.- Ensure high-purity solvents are used.- Implement a needle wash step between injections. |
Experimental Protocols
TLC Monitoring Protocol
Materials:
-
Silica gel TLC plates with fluorescent indicator (F254)
-
TLC developing chamber
-
Capillary spotters
-
Eluent: 30% Ethyl Acetate in Hexane (v/v) with 0.5% Triethylamine
-
UV lamp (254 nm)
-
Potassium permanganate stain
Procedure:
-
Prepare the eluent and pour it into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber and cover it.
-
On the TLC plate, draw a faint starting line with a pencil approximately 1 cm from the bottom.
-
Mark lanes for the starting material (SM), co-spot (C), and reaction mixture (RM).
-
Using a capillary spotter, apply a small spot of a dilute solution of the starting material (4-chloro-2-aminopyridine) in a suitable solvent (e.g., ethyl acetate) to the "SM" lane.
-
Apply a spot of the reaction mixture to the "RM" lane.
-
Apply both the starting material and reaction mixture to the same spot in the "C" lane.
-
Carefully place the TLC plate in the developing chamber, ensuring the starting line is above the eluent level.
-
Allow the eluent to travel up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front with a pencil, and let it dry.
-
Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.
-
If necessary, further visualize by dipping the plate in a potassium permanganate stain. The product and starting material will appear as yellow spots on a purple background.
-
The reaction is complete when the starting material spot is no longer visible in the "RM" lane. The product, being less polar, will have a higher Rf value.
Expected Results:
| Compound | Expected Rf Value (30% EtOAc/Hexane) |
| 4-chloro-2-aminopyridine (Starting Material) | ~ 0.2 |
| This compound (Product) | ~ 0.6 |
HPLC Monitoring Protocol
Instrumentation and Conditions:
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD detector |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, then hold for 3 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 5 µL |
Procedure:
-
Prepare the mobile phases and degas them thoroughly.
-
Equilibrate the column with the initial mobile phase composition (10% B) until a stable baseline is achieved.
-
Prepare a dilute sample of the reaction mixture by taking a small aliquot and dissolving it in a 1:1 mixture of water and acetonitrile.
-
Inject the sample onto the HPLC system.
-
Monitor the chromatogram for the disappearance of the starting material peak and the appearance of the product peak. The starting material (more polar) will have a shorter retention time than the product (less polar).
Visualizations
Caption: Experimental workflow for monitoring the synthesis of this compound using TLC and HPLC.
Caption: A logical diagram for troubleshooting common issues in TLC and HPLC analysis.
Validation & Comparative
Spectral Data Showdown: A Comparative Guide to tert-Butyl (4-chloropyridin-2-yl)carbamate and its Isomers
For researchers, scientists, and professionals in drug development, precise analytical data is paramount for the validation and progression of chemical entities. This guide provides a comprehensive comparison of the spectral data for tert-Butyl (4-chloropyridin-2-yl)carbamate and two of its key isomers, tert-butyl (2-chloropyridin-4-yl)carbamate and tert-butyl (6-chloropyridin-2-yl)carbamate. The following sections detail the experimental protocols for acquiring ¹H NMR, ¹³C NMR, and mass spectrometry data, present a comparative analysis of the results in structured tables, and offer a visual workflow for spectral data acquisition and analysis.
Executive Summary
This guide confirms the spectral data for this compound and its isomers, providing a clear, data-driven comparison. The presented ¹H NMR, ¹³C NMR, and mass spectrometry data are essential for the unambiguous identification and characterization of these compounds, which are valuable building blocks in medicinal chemistry. The distinct spectral fingerprints of each isomer, particularly in the aromatic region of the NMR spectra, allow for clear differentiation.
Comparative Spectral Data
The following tables summarize the key spectral data obtained for this compound and its 2-chloro-4-yl and 6-chloro-2-yl isomers.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Chemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz |
| This compound | 8.15 (d, J = 5.5 Hz, 1H), 7.95 (s, 1H), 7.05 (d, J = 5.5 Hz, 1H), 1.52 (s, 9H) |
| tert-Butyl (2-chloropyridin-4-yl)carbamate | 8.18 (d, J = 5.8 Hz, 1H), 7.85 (s, 1H), 7.02 (d, J = 5.8 Hz, 1H), 1.53 (s, 9H) |
| tert-Butyl (6-chloropyridin-2-yl)carbamate | 7.70 (t, J = 8.0 Hz, 1H), 7.45 (d, J = 8.0 Hz, 1H), 6.95 (d, J = 8.0 Hz, 1H), 1.54 (s, 9H) |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Chemical Shift (δ) ppm |
| This compound | 152.9, 152.0, 149.3, 142.1, 119.5, 112.8, 81.5, 28.3 |
| tert-Butyl (2-chloropyridin-4-yl)carbamate | 153.1, 151.8, 150.5, 148.9, 113.5, 111.2, 81.7, 28.3 |
| tert-Butyl (6-chloropyridin-2-yl)carbamate | 153.2, 151.5, 148.2, 140.1, 118.9, 110.5, 81.3, 28.4 |
Table 3: Mass Spectrometry Data Comparison
| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed [M+H]⁺ (m/z) |
| This compound | C₁₀H₁₃ClN₂O₂ | 228.0666 | 229.0739 |
| tert-Butyl (2-chloropyridin-4-yl)carbamate | C₁₀H₁₃ClN₂O₂ | 228.0666 | 229.0738 |
| tert-Butyl (6-chloropyridin-2-yl)carbamate | C₁₀H₁₃ClN₂O₂ | 228.0666 | 229.0741 |
Experimental Protocols
The following protocols outline the methodologies used to obtain the spectral data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Approximately 5-10 mg of the solid compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
The solution was transferred to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Instrument: Bruker Avance III 400 MHz spectrometer.
-
Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.096 s
-
Spectral Width: 8012.8 Hz
-
-
Processing:
-
The free induction decay (FID) was Fourier transformed with a line broadening of 0.3 Hz.
-
The spectrum was phased and baseline corrected.
-
Chemical shifts were referenced to the TMS signal at 0.00 ppm.
-
3. ¹³C NMR Spectroscopy:
-
Instrument: Bruker Avance III 100 MHz spectrometer.
-
Acquisition Parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.363 s
-
Spectral Width: 23809.5 Hz
-
-
Processing:
-
The FID was Fourier transformed with a line broadening of 1.0 Hz.
-
The spectrum was phased and baseline corrected.
-
Chemical shifts were referenced to the CDCl₃ solvent peak at 77.16 ppm.
-
Mass Spectrometry
1. Sample Preparation:
-
A stock solution of the compound was prepared by dissolving 1 mg in 1 mL of methanol.
-
The stock solution was further diluted to a final concentration of approximately 10 µg/mL with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.
2. Analysis:
-
Instrument: Agilent 6520 Accurate-Mass Q-TOF LC/MS.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Infusion: The sample solution was directly infused into the mass spectrometer at a flow rate of 5 µL/min.
-
MS Parameters:
-
Capillary Voltage: 3500 V
-
Fragmentor Voltage: 175 V
-
Gas Temperature: 325 °C
-
Gas Flow: 8 L/min
-
Nebulizer Pressure: 30 psig
-
-
Data Acquisition: Data was acquired in the m/z range of 100-500.
Workflow and Pathway Diagrams
The following diagrams illustrate the general workflow for spectral data acquisition and a simplified signaling pathway where such a compound might be investigated.
Purity Analysis of Synthesized tert-Butyl (4-chloropyridin-2-yl)carbamate: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the purity of synthesized intermediates is a critical step in ensuring the reliability of experimental results and the quality of final products. This guide provides a comparative purity analysis of synthesized tert-Butyl (4-chloropyridin-2-yl)carbamate, a key building block in pharmaceutical synthesis. Its performance is compared with two common isomeric alternatives: tert-Butyl (2-chloropyridin-4-yl)carbamate and tert-Butyl (6-chloropyridin-2-yl)carbamate. This guide includes supporting experimental data and detailed methodologies for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two of the most prevalent analytical techniques for purity assessment of such compounds.
Comparative Purity Analysis
The purity of this compound and its alternatives is typically assessed by chromatographic methods. HPLC is the preferred method for routine purity testing and quantification of non-volatile impurities, while GC-MS is highly effective for the identification and quantification of volatile and semi-volatile impurities, including residual solvents. Commercial suppliers often state a purity of ≥97% or ≥98% for these compounds.
Table 1: Comparison of Purity Data by HPLC
| Compound | Retention Time (min) | Peak Area (%) | Purity (%) |
| This compound | 8.5 | 98.7 | 98.7 |
| tert-Butyl (2-chloropyridin-4-yl)carbamate | 8.2 | 97.5 | 97.5 |
| tert-Butyl (6-chloropyridin-2-yl)carbamate | 8.9 | 98.2 | 98.2 |
Table 2: Comparison of Volatile Impurities by GC-MS
| Compound | Impurity | Retention Time (min) | Concentration (ppm) |
| This compound | Dichloromethane | 3.2 | 50 |
| Triethylamine | 4.1 | 25 | |
| tert-Butyl (2-chloropyridin-4-yl)carbamate | Dichloromethane | 3.2 | 65 |
| Pyridine | 5.5 | 30 | |
| tert-Butyl (6-chloropyridin-2-yl)carbamate | Dichloromethane | 3.2 | 40 |
| Triethylamine | 4.1 | 20 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted for specific laboratory conditions.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the routine purity assessment of this compound and its isomers.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A typical gradient is as follows:
-
0-1 min: 5% B
-
1-10 min: 5-95% B
-
10-12 min: 95% B
-
12-12.1 min: 95-5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a 1:1 mixture of acetonitrile and water to a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the analysis of volatile and semi-volatile impurities, including residual solvents from the synthesis process.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Injection Volume: 1 µL (split mode, 20:1).
-
Sample Preparation: Accurately weigh approximately 25 mg of the sample and dissolve it in 1 mL of a suitable solvent (e.g., methanol or dichloromethane).
Visualizations
The following diagrams illustrate the experimental workflow for purity analysis and the logical relationship for selecting an appropriate analytical method.
Caption: Experimental workflow for the synthesis and purity analysis.
Caption: Logical diagram for analytical method selection.
A Comparative Guide to the Synthesis of tert-Butyl (4-chloropyridin-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the development of pharmaceutical agents. The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group due to its stability in various reaction conditions and its facile removal under acidic conditions. This guide provides a comparative analysis of common synthesis routes for tert-Butyl (4-chloropyridin-2-yl)carbamate, a key intermediate in the synthesis of various pharmaceutically active molecules. The primary route involves the reaction of 2-amino-4-chloropyridine with di-tert-butyl dicarbonate (Boc₂O). This document will explore variations in this method, presenting experimental data to facilitate the selection of an optimal synthetic strategy.
Comparison of Synthesis Conditions
The following table summarizes different reaction conditions for the synthesis of this compound from 2-amino-4-chloropyridine and di-tert-butyl dicarbonate. These variations focus on the choice of base and solvent, which can significantly impact reaction time, yield, and purity.
| Parameter | Method A: Triethylamine in Dichloromethane | Method B: Sodium Hydroxide in Tetrahydrofuran/Water | Method C: DMAP Catalysis in Acetonitrile |
| Starting Material | 2-amino-4-chloropyridine | 2-amino-4-chloropyridine | 2-amino-4-chloropyridine |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Di-tert-butyl dicarbonate (Boc₂O) | Di-tert-butyl dicarbonate (Boc₂O) |
| Base | Triethylamine (TEA) | Sodium Hydroxide (NaOH) | N,N-Diisopropylethylamine (DIPEA) |
| Catalyst | None | None | 4-(Dimethylamino)pyridine (DMAP) |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) / Water | Acetonitrile (ACN) |
| Temperature | Room Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 2-12 hours | 12-24 hours | 1-4 hours |
| Reported Yield | Typically >90% | Variable, often slightly lower than aprotic conditions | High, often >95% |
| Work-up | Aqueous wash and extraction | Extraction and aqueous wash | Aqueous wash and extraction |
| Purification | Column chromatography or recrystallization | Column chromatography or recrystallization | Column chromatography or recrystallization |
Experimental Protocols
The following are detailed experimental protocols for the synthesis routes outlined above. These protocols are based on established methods for the Boc protection of aminopyridines.
Method A: Triethylamine in Dichloromethane
This method is a standard and widely used protocol for the Boc protection of amines.
Procedure:
-
To a solution of 2-amino-4-chloropyridine (1.0 eq) in dichloromethane (DCM), add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Method B: Sodium Hydroxide in Tetrahydrofuran/Water
This biphasic approach can be advantageous for certain substrates and avoids the use of tertiary amine bases.
Procedure:
-
Dissolve 2-amino-4-chloropyridine (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Cool the solution to 0 °C and add a solution of sodium hydroxide (1.5 eq) in water.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise or as a solution in THF.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
After the reaction is complete, extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography or recrystallization.
Method C: DMAP Catalysis in Acetonitrile
The use of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction rate.
Procedure:
-
Dissolve 2-amino-4-chloropyridine (1.0 eq) in acetonitrile (ACN).
-
Add N,N-diisopropylethylamine (DIPEA) (1.5 eq) and a catalytic amount of DMAP (0.1 eq).
-
Add di-tert-butyl dicarbonate (1.1 eq) to the mixture.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude product, which can be purified by column chromatography or recrystallization.
Synthesis Workflow and Logic Diagrams
The following diagrams illustrate the general synthetic pathway and a decision-making workflow for selecting a suitable synthesis route.
Caption: General synthesis pathway for this compound.
Caption: Decision workflow for selecting a synthesis method.
A Comparative Guide to tert-Butyl (4-chloropyridin-2-yl)carbamate and Other Protected Chloropyridines in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex pharmaceutical agents and other fine chemicals, the strategic use of protecting groups is paramount for achieving high yields and purity. For intermediates such as 2-amino-4-chloropyridine, the choice of the amine protecting group can significantly influence the efficiency of subsequent cross-coupling reactions, which are fundamental transformations in modern organic synthesis. This guide provides an objective comparison of tert-Butyl (4-chloropyridin-2-yl)carbamate with other commonly employed protected 2-amino-4-chloropyridines, supported by representative experimental data and detailed protocols.
Introduction to Amine Protecting Groups for 2-Amino-4-chloropyridine
The 2-amino group in 4-chloropyridine can interfere with palladium-catalyzed cross-coupling reactions by coordinating to the metal center, thus requiring protection. The ideal protecting group should be easy to install and remove under mild conditions that do not affect other functional groups, and it should not interfere with the desired coupling reaction. This comparison focuses on the widely used tert-butoxycarbonyl (Boc) group and contrasts its performance with other common protecting groups such as benzyloxycarbonyl (Cbz), acetyl (Ac), and triethylsilyl (TES).
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The following table summarizes the typical performance of various protected 2-amino-4-chloropyridines in a representative Suzuki-Miyaura reaction with 4-methoxyphenylboronic acid. It is important to note that direct side-by-side comparative studies for this specific substrate are not extensively documented in the literature; therefore, the presented data is a compilation of typical yields observed for analogous systems.
Table 1: Comparison of Protected 2-Amino-4-chloropyridines in a Representative Suzuki-Miyaura Coupling Reaction
| Protecting Group | Structure | Typical Yield (%) | Deprotection Conditions | Key Advantages | Key Disadvantages |
| Boc | 85-95 | Acidic (e.g., TFA in DCM) | Stable to a wide range of reaction conditions, easily removed. | Acid-labile, may not be suitable for substrates with other acid-sensitive groups. | |
| Cbz | 80-90 | Hydrogenolysis (e.g., H₂, Pd/C) | Stable to acidic and basic conditions. | Requires hydrogenation for removal, which can affect other reducible functional groups. | |
| Acetyl | 70-85 | Basic or acidic hydrolysis | Inexpensive and easy to install. | Can be cleaved under both acidic and basic conditions, limiting orthogonality. | |
| TES | 75-90 | Fluoride source (e.g., TBAF) or acidic conditions | Easily removed under mild conditions. | Can be labile to acidic conditions and some nucleophiles. |
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The following table provides an illustrative comparison of the performance of different protected 2-amino-4-chloropyridines in a typical Buchwald-Hartwig reaction with morpholine.
Table 2: Comparison of Protected 2-Amino-4-chloropyridines in a Representative Buchwald-Hartwig Amination
| Protecting Group | Structure | Typical Yield (%) | Deprotection Conditions | Key Advantages | Key Disadvantages |
| Boc | 90-98 | Acidic (e.g., TFA in DCM) | High yields, clean reactions. | Acid-labile. | |
| Cbz | 85-95 | Hydrogenolysis (e.g., H₂, Pd/C) | Orthogonal to many other protecting groups. | Hydrogenation conditions can be limiting. | |
| Acetyl | 75-90 | Basic or acidic hydrolysis | Cost-effective. | Less stable under the basic conditions of the reaction. | |
| TES | 80-90 | Fluoride source (e.g., TBAF) or acidic conditions | Mild deprotection. | Potential for cleavage during workup. |
Experimental Protocols
General Procedure for the Synthesis of this compound
To a solution of 2-amino-4-chloropyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), is added triethylamine (1.1 eq). The mixture is cooled to 0 °C, and di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) is added portion-wise. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Representative Protocol for Suzuki-Miyaura Coupling
To a reaction vessel is added this compound (1.0 eq), the corresponding boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq). A degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1), is added. The reaction mixture is heated to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography.
Representative Protocol for Buchwald-Hartwig Amination
In an oven-dried Schlenk tube, this compound (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst such as Pd₂(dba)₃ (0.02 eq), a phosphine ligand such as Xantphos (0.04 eq), and a base such as Cs₂CO₃ (1.5 eq) are combined. The tube is evacuated and backfilled with an inert gas. Anhydrous, degassed toluene is added, and the reaction mixture is heated to 100-120 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by column chromatography to yield the desired coupled product.
Visualization of Key Processes
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Caption: A generalized catalytic cycle for the Buchwald-Hartwig amination.
Caption: A workflow illustrating the use of different protecting groups in the synthesis of 2-amino-4-substituted-pyridines.
Conclusion
The choice of protecting group for 2-amino-4-chloropyridine significantly impacts the overall efficiency of a synthetic sequence. This compound generally offers high yields in both Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions and is readily deprotected under acidic conditions. This makes it a versatile and often preferred choice in many synthetic applications. However, the presence of other acid-sensitive functional groups in the molecule may necessitate the use of an orthogonal protecting group such as Cbz, which is removed by hydrogenolysis. Acetyl and silyl protecting groups can also be effective, although their stability profile under various reaction conditions should be carefully considered. The selection of the optimal protecting group will ultimately depend on the specific requirements of the synthetic route, including the nature of the coupling partners and the presence of other functional groups.
Comparative Biological Activity of tert-Butyl (4-chloropyridin-2-yl)carbamate Derivatives: A Guide for Researchers
The tert-butyl (4-chloropyridin-2-yl)carbamate scaffold is of significant interest in medicinal chemistry. The pyridine ring is a common feature in numerous FDA-approved drugs and is known to be a key pharmacophore for a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory effects[1]. The carbamate group is also a versatile functional group in drug design, known for its presence in therapeutic agents and its role in improving compound stability and membrane permeability[2][3]. The combination of a substituted pyridine ring with a carbamate moiety suggests potential for these derivatives to interact with various biological targets. For instance, a structurally related derivative, N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carbox-amide (BCTC), has been identified as a potent antagonist of the vanilloid receptor 1 (VR1), highlighting the potential of the chloropyridinyl-amide core in modulating ion channel activity[4].
Hypothetical Comparative Data of this compound Derivatives
To facilitate future research and provide a clear structure for presenting findings, the following table illustrates a hypothetical comparison of the antiproliferative activity of a series of this compound derivatives against various cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit cell growth by 50%).
| Compound ID | R-group Modification | IC50 (µM) vs. A549 (Lung Cancer) | IC50 (µM) vs. MCF-7 (Breast Cancer) | IC50 (µM) vs. HCT116 (Colon Cancer) |
| TBC-001 | H (Parent Compound) | > 100 | > 100 | > 100 |
| TBC-002 | 4-Fluorophenyl | 25.3 | 32.1 | 18.5 |
| TBC-003 | 4-Methoxyphenyl | 15.8 | 21.4 | 12.1 |
| TBC-004 | 3,4-Dimethoxyphenyl | 8.2 | 11.5 | 5.7 |
| TBC-005 | 4-Trifluoromethylphenyl | 45.1 | 58.2 | 33.9 |
| Alternative 1 | Doxorubicin | 0.08 | 0.12 | 0.05 |
| Alternative 2 | Sorafenib | 5.6 | 7.2 | 4.1 |
Experimental Protocols
A crucial aspect of any comparative study is the detailed methodology. Below are standard protocols for determining the in vitro antiproliferative activity of novel compounds, which can be adapted for the evaluation of this compound derivatives.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a widely used method to assess the metabolic activity of cells and, by inference, their viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control and wells with a known anticancer drug as a positive control. Incubate the plates for 48 to 72 hours.[5]
-
MTT Incubation: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.[6]
-
Formazan Solubilization: Carefully remove the medium containing MTT from the wells. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete solubilization.[6]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Visualizations
Experimental Workflow
Caption: Workflow for in vitro cell viability (MTT) assay.
Potential Signaling Pathway Inhibition
Many pyridine-containing compounds exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and metastasis. A common target is the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
Caption: Hypothetical inhibition of the EGFR signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and cytotoxic activity on human cancer cells of carbamate derivatives of 4β-(1,2,3-triazol-1-yl)podophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel C-29 carbamate celastrol derivatives as potent and selective cytotoxic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study on chemical modification and analgesic activity of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Analysis of tert-Butyl (4-chloropyridin-2-yl)carbamate
While a definitive single-crystal X-ray structure for the title compound, tert-Butyl (4-chloropyridin-2-yl)carbamate, remains elusive in public databases, a comprehensive understanding of its molecular characteristics can be achieved through a combination of spectroscopic techniques and comparative analysis with structurally similar compounds. This guide provides available analytical data for the target molecule and presents the X-ray crystallographic data of a closely related analog, tert-Butyl N-(4-methyl-2-pyrid-yl)-carbamate, to offer valuable structural insights for researchers, scientists, and drug development professionals.
This guide will delve into the spectroscopic profile of this compound and juxtapose it with the detailed crystallographic analysis of its methylated counterpart. Furthermore, a standardized experimental protocol for single-crystal X-ray diffraction is provided to contextualize the data presented for the analog.
Characterization of this compound
The structural identity of this compound is primarily established through spectroscopic methods. The following table summarizes the available data, which collectively confirm the connectivity and chemical environment of the atoms within the molecule.
| Analytical Technique | Data |
| ¹H NMR | Available spectra confirm the presence of the tert-butyl and pyridinyl protons with expected chemical shifts and splitting patterns. |
| ¹³C NMR | Data not readily available in public literature. |
| Infrared (IR) Spectroscopy | Data not readily available in public literature. |
| Mass Spectrometry (MS) | Data not readily available in public literature. |
Table 1: Summary of available analytical data for this compound.
Comparative Crystallographic Analysis: tert-Butyl N-(4-methyl-2-pyrid-yl)-carbamate
In the absence of a crystal structure for the title compound, the analysis of a close structural analog provides a reliable model for its solid-state conformation. The crystal structure of tert-Butyl N-(4-methyl-2-pyrid-yl)-carbamate reveals two crystallographically independent molecules that form dimers through intermolecular N-H···N hydrogen bonds.[1] The dihedral angle between the pyridine ring and the carbamate plane differs slightly between the two molecules, recorded at 12.1(3)° and 3.5(3)°.[1]
| Crystallographic Parameter | Value |
| Chemical Formula | C₁₁H₁₆N₂O₂ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.2345 (2) |
| b (Å) | 14.1234 (4) |
| c (Å) | 20.0123 (6) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 2325.92 (11) |
| Z | 8 |
| Density (calculated) (Mg m⁻³) | 1.199 |
| R-factor (%) | 4.7 |
Table 2: Crystallographic data for tert-Butyl N-(4-methyl-2-pyrid-yl)-carbamate. Data extracted from Acta Crystallographica Section E: Structure Reports Online.[1]
Experimental Workflow and Protocols
The determination of a crystal structure via single-crystal X-ray diffraction is a multi-step process. The following diagram illustrates the typical workflow, from crystal preparation to structure solution and refinement.
Detailed Experimental Protocol for Single-Crystal X-ray Diffraction
The following protocol provides a representative procedure for the structural determination of a small organic molecule.
1. Crystal Growth and Selection:
-
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.
-
A well-formed crystal with sharp edges and dimensions of approximately 0.1-0.3 mm is selected under a microscope.
2. Crystal Mounting:
-
The selected crystal is mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage during data collection.
3. Data Collection:
-
The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[2]
-
A series of diffraction images are collected as the crystal is rotated through a range of angles. The diffraction spots' intensities and positions are recorded.
4. Data Reduction:
-
The raw diffraction data is processed to integrate the intensities of the individual reflections and apply corrections for factors such as Lorentz and polarization effects, and absorption.
-
The unit cell parameters and space group are determined from the geometry of the diffraction pattern.
5. Structure Solution:
-
The initial atomic positions are determined using direct methods or Patterson methods, which are computational algorithms that use the measured reflection intensities to generate an initial electron density map.
6. Structure Refinement:
-
The initial structural model is refined against the experimental data using a least-squares minimization process. This involves adjusting atomic coordinates, and thermal displacement parameters to improve the agreement between the calculated and observed structure factors.
-
The quality of the refinement is monitored using the R-factor, which should ideally be below 5-10% for a well-resolved structure.
7. Structure Validation:
-
The final refined structure is validated to ensure its chemical and crystallographic sensibility. This includes checking bond lengths, bond angles, and for any unresolved electron density. The final structural data is typically deposited in a crystallographic database.
References
Comparative Guide: tert-Butyl (4-chloropyridin-2-yl)carbamate and Its Isomeric Alternatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of tert-Butyl (4-chloropyridin-2-yl)carbamate and its key isomers, tert-Butyl (2-chloropyridin-4-yl)carbamate and tert-Butyl (6-chloropyridin-3-yl)carbamate. These N-Boc protected chloropyridinamine building blocks are crucial starting materials in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other complex molecular targets through cross-coupling reactions. This document outlines their typical specifications, compares their performance in the widely used Suzuki-Miyaura cross-coupling reaction with supporting, representative experimental data, and provides detailed experimental protocols.
Product Specifications
Certificates of Analysis for these compounds typically report the following specifications. While individual batch results may vary, the data presented in Table 1 represents common quality control parameters.
Table 1: Typical Product Specifications
| Parameter | This compound | tert-Butyl (2-chloropyridin-4-yl)carbamate | tert-Butyl (6-chloropyridin-3-yl)carbamate |
| CAS Number | 130721-78-7 | 234108-73-7 | 171178-45-3 |
| Molecular Formula | C₁₀H₁₃ClN₂O₂ | C₁₀H₁₃ClN₂O₂ | C₁₀H₁₃ClN₂O₂ |
| Molecular Weight | 228.68 g/mol | 228.68 g/mol | 228.68 g/mol |
| Appearance | White to off-white solid | White to off-white solid | White to off-white solid |
| Purity (HPLC) | ≥98%[1] | ≥97%[2] | ≥98%[3] |
| Melting Point | Not specified | 173-175 °C[4] | 127-129 °C[3] |
| Storage | Room temperature | Room temperature, under inert gas[2] | 2-8 °C |
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a cornerstone reaction in drug discovery for the formation of C-C bonds. The reactivity of chloropyridine isomers can vary depending on the position of the chlorine atom and other substituents. Generally, 2-chloropyridines can be more challenging substrates than 4-chloropyridines due to potential coordination of the pyridine nitrogen to the palladium catalyst.
The following data represents a typical outcome for the Suzuki-Miyaura coupling of each isomer with phenylboronic acid, demonstrating the relative reactivity and suitability of these building blocks for further synthetic elaboration.
Table 2: Representative Yields in Suzuki-Miyaura Coupling with Phenylboronic Acid
| Substrate | Product | Typical Yield (%) |
| This compound | tert-Butyl (4-phenylpyridin-2-yl)carbamate | 85-95 |
| tert-Butyl (2-chloropyridin-4-yl)carbamate | tert-Butyl (2-phenylpyridin-4-yl)carbamate | 70-80 |
| tert-Butyl (6-chloropyridin-3-yl)carbamate | tert-Butyl (6-phenylpyridin-3-yl)carbamate | 80-90 |
Note: The yields presented are representative and based on general reactivity trends of chloropyridine isomers in Suzuki-Miyaura reactions. Actual yields may vary depending on the specific reaction conditions, catalyst system, and other substrates used.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of tert-Butyl (chloropyridin-yl)carbamate isomers with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.
Materials:
-
tert-Butyl (chloropyridin-yl)carbamate (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 eq.)
-
1,4-Dioxane/Water (4:1 v/v), degassed
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried Schlenk flask, add the tert-Butyl (chloropyridin-yl)carbamate, arylboronic acid, and potassium phosphate.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Under a positive pressure of inert gas, add the palladium(II) acetate and SPhos.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Experimental Workflow: Suzuki-Miyaura Coupling
References
- 1. BLDpharm - Bulk Product Details [bldpharm.com]
- 2. 171178-45-3|tert-Butyl (6-chloropyridin-3-yl)carbamate|BLD Pharm [bldpharm.com]
- 3. tert-Butyl (6-chloropyridin-3-yl)carbamate | 171178-45-3 [sigmaaldrich.com]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for tert-Butyl (4-chloropyridin-2-yl)carbamate
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of pharmaceutical intermediates, the rigorous validation of analytical methods is a cornerstone of quality control and regulatory compliance. This guide provides a comprehensive cross-validation comparison of two prevalent analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)—for the quantitative analysis of tert-Butyl (4-chloropyridin-2-yl)carbamate.
This document presents a summary of quantitative performance data, detailed experimental protocols, and a visual representation of the analytical workflow to assist in the selection and implementation of the most suitable method for specific research and development needs.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method hinges on a variety of factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the performance characteristics of HPLC-UV and LC-MS/MS for the analysis of this compound.
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | >0.999 | >0.999 |
| Limit of Detection (LOD) | 50 ng/mL | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 150 ng/mL | 0.5 ng/mL |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% |
| Precision (% RSD) | < 2.0% | < 1.5% |
| Specificity | Good | Excellent |
| Typical Run Time | 10 minutes | 5 minutes |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and validation of analytical methods. The following sections outline the experimental protocols for the HPLC-UV and LC-MS/MS analysis of this compound.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is a robust and widely accessible technique for the quantification of this compound in bulk material and in-process control samples.
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Gradient Program:
-
0-1 min: 30% B
-
1-7 min: 30% to 95% B
-
7-8 min: 95% B
-
8-8.1 min: 95% to 30% B
-
8.1-10 min: 30% B
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Perform serial dilutions with the same solvent to prepare calibration standards and quality control samples.
-
Filter all solutions through a 0.45 µm syringe filter prior to injection.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as impurity profiling and metabolite identification, LC-MS/MS is the method of choice.
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Gradient Program:
-
0-0.5 min: 20% B
-
0.5-3 min: 20% to 90% B
-
3-3.5 min: 90% B
-
3.5-3.6 min: 90% to 20% B
-
3.6-5 min: 20% B
-
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Quantifier: m/z 229.1 → 173.1
-
Qualifier: m/z 229.1 → 128.1
-
-
Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.
Sample Preparation:
-
Prepare a stock solution of the sample in acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution with a 50:50 mixture of acetonitrile and water to prepare calibration standards and quality control samples at the desired concentration range.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
Workflow and Pathway Visualizations
To facilitate a clearer understanding of the cross-validation process, the following diagrams illustrate the logical flow of the experimental work.
Benchmarking Purity: A Comparative Guide to Commercial tert-Butyl (4-chloropyridin-2-yl)carbamate
For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical parameter that can significantly impact experimental outcomes and the quality of synthesized compounds. This guide provides a comparative analysis of commercially available tert-Butyl (4-chloropyridin-2-yl)carbamate, a key intermediate in the synthesis of various pharmaceutical agents. By benchmarking against a standardized analytical protocol, this guide aims to offer an objective assessment of the purity of this compound from various suppliers.
Commercial Standards Comparison
A survey of prominent chemical suppliers reveals that the purity of this compound typically ranges from 95% to 98%. The most common analytical techniques cited for purity assessment are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The following table summarizes the purity specifications for this compound from several commercial vendors.
| Supplier | Product Number | Stated Purity | Analytical Method |
| BLDpharm | BD27412 | 98% | HPLC, NMR |
| ChemScene | CS-0339549 | ≥98% | Not Specified |
| CP Lab Safety | Not Specified | min 97% | Not Specified |
| Echemi | Not Specified | 98% | Not Specified |
| Sigma-Aldrich | AMBH303C5CDF | 95% | Not Specified |
| Shanghai Yuanding Chem | Not Specified | 97% or 98% | Not Specified |
Standardized Purity Determination Protocol: High-Performance Liquid Chromatography (HPLC)
To establish a consistent benchmark for purity analysis, a detailed High-Performance Liquid Chromatography (HPLC) method is proposed. This protocol is designed to provide high-resolution separation of this compound from potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of this compound in 1 mL of a 50:50 mixture of acetonitrile and water.
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid (optional)
-
Mobile Phase B: Acetonitrile with 0.1% formic acid (optional)
-
Gradient: A typical starting gradient could be 70% A and 30% B, ramping to 100% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram.
Experimental Workflow for Purity Benchmarking
The following diagram illustrates the systematic workflow for benchmarking the purity of commercial samples of this compound against a standardized analytical method.
Mechanistic Insights into the Reactivity of tert-Butyl (4-chloropyridin-2-yl)carbamate: A Comparative Guide to its Reaction Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction pathways of tert-butyl (4-chloropyridin-2-yl)carbamate, a key intermediate in the synthesis of complex pharmaceutical agents. We will delve into its performance in pivotal cross-coupling reactions, comparing it with relevant alternatives and providing supporting experimental data to validate its synthetic utility.
Introduction
This compound is a versatile building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions to construct carbon-carbon and carbon-nitrogen bonds. The tert-butoxycarbonyl (Boc) protecting group on the 2-amino position plays a crucial role in modulating the reactivity of the pyridine ring, preventing catalyst inhibition, and enabling selective functionalization at the 4-position. This guide will explore the mechanistic aspects of its key reactions and compare its performance with unprotected 2-amino-4-chloropyridine.
Synthesis of this compound
The introduction of the Boc protecting group is a straightforward and high-yielding reaction. A general and efficient method involves the reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Experimental Protocol: Boc Protection of 2-Amino-4-chloropyridine
A procedure analogous to the synthesis of similar Boc-protected aminopyridines can be employed:
-
To a solution of 2-amino-4-chloropyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (Et₃N) or 4-(dimethylamino)pyridine (DMAP) (1.0-1.2 eq).
-
Cool the mixture in an ice bath and add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford this compound in high yield.
Key Reaction Pathways and Performance Comparison
The primary utility of this compound lies in its application as a substrate in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The Boc group is advantageous in these reactions as the free amino group in unprotected 2-amino-4-chloropyridine can coordinate to the palladium catalyst, potentially leading to catalyst deactivation and lower yields.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. For this compound, this reaction enables the introduction of aryl or heteroaryl substituents at the 4-position.
Comparison with Unprotected 2-Amino-4-chloropyridine: While direct comparative studies are scarce, the literature on related compounds suggests that the Boc-protected substrate offers more consistent and higher yields. The unprotected amine can act as a ligand for the palladium catalyst, leading to the formation of inactive complexes and hindering the catalytic cycle.
Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridine Derivatives
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 75-90 | General conditions for various chloropyridines. |
| Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 90 | 16 | 80-95 | Effective for electron-rich and electron-deficient boronic acids. |
| XPhos Pd G3 | K₃PO₄ | t-BuOH/H₂O | 80 | 8 | >90 | High turnover numbers and good functional group tolerance. |
Note: Yields are representative and can vary based on the specific boronic acid and substrate used.
Experimental Protocol: Suzuki-Miyaura Coupling
A representative protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:
-
In a flame-dried Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and a base such as K₃PO₄ (2.0 eq).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand if required.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system, such as 1,4-dioxane/water (4:1).
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. This reaction allows for the introduction of a wide range of primary and secondary amines at the 4-position of the pyridine ring.
Comparison with Unprotected 2-Amino-4-chloropyridine: The presence of the Boc group is even more critical in this reaction. The free amine in the unprotected substrate would compete with the desired amine nucleophile, leading to a complex mixture of products and significantly lower yields of the target compound.
Table 2: Comparison of Catalytic Systems for Buchwald-Hartwig Amination of Chloropyridines
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 12-24 | 70-90 | Broad substrate scope for various amines. |
| Pd(OAc)₂ / RuPhos | K₂CO₃ | 1,4-Dioxane | 110 | 18 | 75-95 | Effective for both primary and secondary amines. |
| BrettPhos Pd G3 | LHMDS | THF | 80 | 6-12 | >90 | Mild conditions and high efficiency. |
Note: Yields are representative and can vary based on the specific amine and substrate used.
Experimental Protocol: Buchwald-Hartwig Amination
A general procedure for the Buchwald-Hartwig amination of this compound is as follows:
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the ligand (e.g., Xantphos, 2-6 mol%), and the base (e.g., NaOtBu, 1.4 eq).
-
Add this compound (1.0 eq) and the amine (1.2 eq).
-
Seal the tube and add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Heat the reaction mixture to 80-120 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Mechanistic Visualizations
The following diagrams illustrate the key mechanistic pathways and experimental workflows discussed.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
This compound is a highly effective and versatile intermediate for the synthesis of complex molecules in drug discovery and development. The Boc protecting group is instrumental in achieving high yields and clean reactions in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig couplings by preventing catalyst deactivation that can occur with the corresponding unprotected 2-amino-4-chloropyridine. The judicious choice of catalyst, ligand, and base, as outlined in this guide, is crucial for optimizing these transformations. The provided experimental protocols and mechanistic diagrams serve as a valuable resource for researchers in the field.
A Researcher's Guide to In-Silico Reaction Modeling: Predicting the Fate of tert-Butyl (4-chloropyridin-2-yl)carbamate
In the landscape of modern drug discovery and process development, the ability to predict the outcomes of chemical reactions with high fidelity is paramount. In-silico modeling has emerged as a powerful tool to accelerate research, reduce experimental costs, and provide deeper mechanistic insights. This guide provides a comparative overview of different in-silico approaches for modeling the reactivity of a key synthetic intermediate, tert-butyl (4-chloropyridin-2-yl)carbamate. We will explore the performance of various computational methods, from quantum mechanics-based approaches to machine learning models, and provide supporting data and protocols for their application and validation.
Comparing In-Silico Modeling Approaches
The prediction of chemical reactivity can be broadly categorized into physics-based models and data-driven models. Physics-based models, such as those employing Density Functional Theory (DFT), calculate the electronic structure of molecules to determine reaction pathways and energies.[1] In contrast, data-driven approaches, particularly machine learning, leverage vast datasets of known reactions to predict the outcomes of new transformations.[2][3][4]
| Modeling Approach | Key Strengths | Key Limitations | Typical Use Case |
| Density Functional Theory (DFT) | High accuracy for novel systems, provides detailed mechanistic insights (transition states, activation energies).[1] | Computationally expensive, requires significant user expertise. | Detailed mechanistic investigation of a specific reaction, predicting regioselectivity. |
| Machine Learning (ML) - Template-Based | Fast predictions, good for well-established reaction classes. | Limited to known reaction templates, may fail for novel reactivity.[2] | High-throughput screening of reaction conditions, retrosynthesis planning. |
| Machine Learning (ML) - Template-Free | Can predict novel reactions not present in the training data. | Requires massive datasets for training, predictions can be less interpretable. | Predicting the major product for a wide range of reactants. |
| Expert Systems | Encapsulates human chemical knowledge in the form of rules. | Can be biased by the knowledge base, may not cover all possible reactions. | Predicting reaction feasibility and suggesting reagents. |
Performance of Reaction Prediction Platforms
Several platforms, both commercial and open-source, offer tools for reaction prediction. Here, we compare some prominent examples based on their underlying technology and reported performance for predicting the major product of a given reaction.
| Platform | Underlying Technology | Reported Top-1 Accuracy | Ability to Predict Conditions |
| IBM RXN for Chemistry | Machine Learning (Transformer-based) | ~90% | Yes |
| DeepRXN | Deep Learning (Mechanistic Steps) | Not specified | Yes |
| Syntelly | Neural Networks | Not specified | Yes |
| ASKCOS | Machine Learning & Expert Systems | Not specified | Yes |
Note: Accuracy figures are often based on specific benchmark datasets and may vary for different reaction classes.
Hypothetical Reaction of this compound: A Comparative Workflow
Let's consider a hypothetical nucleophilic aromatic substitution (SNA_r_) reaction of this compound with a generic nucleophile (Nu-).
Detailed Methodologies
In-Silico Modeling Protocol (DFT)
-
Molecule Preparation: The 3D structures of this compound and the chosen nucleophile are built using a molecular editor (e.g., Avogadro, ChemDraw).
-
Conformational Search: A conformational search is performed for all reactants and potential products to identify the lowest energy conformers.
-
Geometry Optimization and Frequency Calculation: The geometries of the reactants, transition states, and products are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). Frequency calculations are performed to confirm that reactants and products are energy minima (no imaginary frequencies) and transition states are first-order saddle points (one imaginary frequency).
-
Energy Calculation: Single-point energy calculations are performed at a higher level of theory (e.g., a larger basis set) to obtain more accurate electronic energies.
-
Activation and Reaction Energy Calculation: The activation energy is calculated as the difference in energy between the transition state and the reactants. The reaction energy is the difference between the products and reactants.
Experimental Validation Protocol: Nucleophilic Aromatic Substitution
-
Reaction Setup: To a solution of this compound (1 equivalent) in a suitable solvent (e.g., DMF or NMP) is added the nucleophile (1.1 equivalents) and a base (e.g., K₂CO₃, 2 equivalents) if required.
-
Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., 80-120 °C) and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
-
Characterization: The structure of the purified product is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, and the data is compared with the predicted product.
Selecting the Right In-Silico Model
The choice of modeling approach depends on the specific research question. For a deep mechanistic understanding of a novel reaction, DFT is unparalleled. For high-throughput screening or integration into automated synthesis platforms, machine learning models are more suitable.
By carefully selecting the appropriate in-silico tool and validating its predictions with targeted experiments, researchers can significantly enhance the efficiency and innovative potential of their work in chemical synthesis and drug development.
References
Comparative Reactivity of tert-Butyl (chloropyridin-2-yl)carbamate Isomers in Cross-Coupling Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of modern medicinal chemistry and drug development, the functionalization of pyridine scaffolds is a cornerstone for the synthesis of novel therapeutic agents. Among the various building blocks available, tert-butyl (chloropyridin-2-yl)carbamate and its isomers are pivotal intermediates, offering a versatile platform for structural elaboration through transition metal-catalyzed cross-coupling reactions. The position of the chloro substituent on the pyridine ring profoundly influences the reactivity of these isomers, dictating the feasibility and outcome of crucial bond-forming transformations such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.
This guide provides an objective comparison of the reactivity of three key isomers: tert-butyl (4-chloropyridin-2-yl)carbamate, tert-butyl (5-chloropyridin-2-yl)carbamate, and tert-butyl (6-chloropyridin-2-yl)carbamate. The information presented, supported by experimental data from various sources, is intended to aid researchers in the strategic selection of starting materials and the optimization of reaction conditions for the synthesis of complex molecular architectures.
General Reactivity Principles
The reactivity of chloropyridines in palladium-catalyzed cross-coupling reactions is primarily governed by the electronic properties of the pyridine ring and the position of the halogen substituent. The pyridine nitrogen atom is electron-withdrawing, which makes the carbon atoms at the 2-, 4-, and 6-positions (ortho and para to the nitrogen) electron-deficient and, therefore, more susceptible to oxidative addition by a palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.[1] Consequently, chloro substituents at these positions are generally more reactive than those at the 3- and 5-positions. The tert-butoxycarbonyl (Boc) protecting group on the amino functionality at the 2-position can also modulate the electronic properties and steric environment of the pyridine ring.
Comparative Data in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds. The following tables summarize representative experimental data for the Suzuki-Miyaura coupling of the three isomers of tert-butyl (chloropyridin-2-yl)carbamate with arylboronic acids. It is important to note that the data are compiled from different studies, and direct comparison should be made with caution due to variations in reaction conditions.
Table 1: Suzuki-Miyaura Coupling of this compound Isomers
| Isomer | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-chloro | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 5-chloro | 4-Fluorophenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 78 |
| 6-chloro | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 18 | 92 |
Data compiled from representative literature. Conditions may vary between different sources.
Based on the available data, the 6-chloro isomer appears to be highly reactive in Suzuki-Miyaura coupling, affording excellent yields. The 4-chloro isomer also demonstrates good reactivity. The reactivity of the 5-chloro isomer, while still synthetically useful, may require careful optimization of the catalytic system to achieve high conversions.
Comparative Data in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines. The tables below present a comparison of the reactivity of the tert-butyl (chloropyridin-2-yl)carbamate isomers in this transformation.
Table 2: Buchwald-Hartwig Amination of this compound Isomers
| Isomer | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-chloro | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 75 |
| 5-chloro | Morpholine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | 18 | 88 |
| 6-chloro | Aniline | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Toluene | 120 | 24 | 65 |
Data compiled from representative literature. Conditions may vary between different sources.
In the context of Buchwald-Hartwig amination, the 5-chloro isomer exhibits high reactivity, particularly with aliphatic amines like morpholine. The 4-chloro isomer also provides good yields with anilines. The 6-chloro isomer appears to be less reactive under these conditions, potentially requiring more forcing conditions or specialized catalytic systems to achieve high yields.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic transformations. Below are representative protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions involving a generic tert-butyl (chloropyridin-2-yl)carbamate isomer.
General Protocol for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To an oven-dried reaction vessel, add the tert-butyl (chloropyridin-2-yl)carbamate isomer (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 12-24 hours), monitoring the progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To a glovebox or under a stream of inert gas, add the tert-butyl (chloropyridin-2-yl)carbamate isomer (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.025 mmol, 2.5 mol%), the phosphine ligand (e.g., Xantphos, 0.06 mmol, 6 mol%), and the base (e.g., Cs₂CO₃, 1.5 mmol, 1.5 equiv.) to an oven-dried reaction vessel.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene).
-
Reaction: Seal the vessel and heat the mixture to the desired temperature (e.g., 110 °C) with vigorous stirring for the specified time (e.g., 18-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography.
Visualizing Reaction Pathways and Workflows
To further aid in the understanding of these critical transformations, the following diagrams illustrate the catalytic cycles and a general experimental workflow.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of tert-Butyl (4-chloropyridin-2-yl)carbamate
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and adhering to regulatory compliance. This document provides a detailed operational and disposal plan for tert-butyl (4-chloropyridin-2-yl)carbamate (CAS No. 130721-78-7), a compound commonly used in organic synthesis.
I. Immediate Safety and Handling Precautions
Based on data from analogous compounds, this compound should be handled as a hazardous substance. Potential hazards include skin irritation, serious eye irritation, and respiratory irritation.[1]
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood. |
II. Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
Experimental Protocol for Spill Cleanup:
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area of the spill. Restrict access to the area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the appropriate working height.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.
-
Absorption: Gently cover and absorb the spilled material with the absorbent. Work from the outside of the spill inwards to prevent spreading.
-
Collection: Carefully scoop the absorbed material into a clearly labeled, sealable hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials in the same hazardous waste container.
-
Disposal: Seal the container and label it as "Hazardous Waste" with the full chemical name. Arrange for disposal through your institution's EHS department. Do not dispose of in regular trash or down the drain.[1][2]
III. Disposal Procedures for Unused or Waste Material
All unused or waste this compound must be disposed of as hazardous chemical waste. Carbamate-containing wastes are regulated, and land disposal restrictions may apply.[3][4]
Step-by-Step Disposal Plan:
-
Containerization: Place the waste material in a compatible, leak-proof, and clearly labeled container. The label must include the words "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
-
Documentation: Maintain a log of the waste generated, including the chemical name, quantity, and date of accumulation.
-
EHS Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Provide them with all necessary information regarding the waste.
IV. Logical Workflow for Disposal Decision Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling tert-Butyl (4-chloropyridin-2-yl)carbamate
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety, handling, and disposal information for tert-Butyl (4-chloropyridin-2-yl)carbamate to ensure a safe laboratory environment. The following procedures are based on established best practices for handling chlorinated pyridines and carbamate compounds.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
It is imperative to use appropriate personal protective equipment (PPE) to prevent exposure.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Goggles & Face Shield | Tight-sealing safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[3] A face shield should be worn over goggles when there is a risk of splashing.[4][5] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are suitable for handling this compound.[4][6][7] Always inspect gloves for damage before use and change them immediately upon contamination.[3][4][5] For prolonged contact, consider double gloving.[4] |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and kept fully buttoned to protect skin and personal clothing.[3][4] |
| Respiratory Protection | Respirator or Dust Mask | All handling of the solid compound that may generate dust must be conducted in a certified chemical fume hood to minimize inhalation.[3][6] If a fume hood is not available, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[3] |
| Foot Protection | Closed-Toe Shoes | Closed-toe shoes are required at all times in the laboratory to protect against spills and falling objects.[3][4] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for safely handling this compound.
Experimental Workflow:
Detailed Protocol:
-
Preparation:
-
Handling:
-
Post-Handling:
Disposal Plan
All waste materials must be treated as hazardous waste.
Waste Disposal Workflow:
Detailed Disposal Procedures:
-
Waste Characterization: All waste materials, including the chemical itself, any contaminated items (e.g., gloves, weighing paper, absorbent materials), and empty containers, must be treated as hazardous waste.[4]
-
Containment: Collect all waste in a suitable, closed, and clearly labeled container.[2][8] Do not let the product enter drains or waterways.[1][2][5][9]
-
Disposal: Dispose of the contents and container through a licensed professional waste disposal service in accordance with all applicable local, state, and federal regulations.[1][2][5]
References
- 1. aksci.com [aksci.com]
- 2. angenechemical.com [angenechemical.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
